SR 11302
説明
Structure
3D Structure
特性
IUPAC Name |
(2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQANARBNMTXCDM-DKOHIBGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of SR11302
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR11302 is a synthetic retinoid analog that has garnered significant interest within the research community for its specific and potent inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike traditional retinoids, SR11302's mechanism of action is distinguished by its lack of transcriptional activation via retinoic acid response elements (RAREs), making it an invaluable tool for dissecting the intricate roles of AP-1 signaling in various physiological and pathological processes. This guide provides a comprehensive overview of the molecular mechanisms of SR11302, detailing its primary target, downstream effects, and its application in experimental models. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.
Core Mechanism of Action: Selective AP-1 Inhibition
The primary mechanism of action of SR11302 is the inhibition of the Activator Protein-1 (AP-1) transcription factor's activity.[1][2][3] AP-1 is a dimeric complex, typically composed of proteins from the Jun, Fos, and activating transcription factor (ATF) families, that plays a crucial role in regulating gene expression involved in cellular processes such as proliferation, differentiation, apoptosis, and transformation.[4]
SR11302's utility as a research tool and potential therapeutic agent stems from its high specificity. It selectively inhibits AP-1 activity without activating transcription through retinoic acid response elements (RAREs).[1][2] This is a critical distinction from other retinoids that often exert their effects through both AP-1 and RARE-mediated pathways.[5] The EC50 values for SR11302 at retinoic acid receptors (RARα, RARβ, RARγ) and retinoid X receptor (RXRα) are all greater than 1 µM, indicating a lack of significant activity at these receptors.[1][6] While some studies suggest selective binding to RARα and RARγ, its functional activity is predominantly as an AP-1 inhibitor.[2][4][6]
The inhibition of AP-1 by SR11302 has been shown to have significant anti-tumor effects in vivo.[1][3] This is attributed to the central role of AP-1 in tumor promotion and progression.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of SR11302.
Table 1: In Vitro Efficacy and Selectivity of SR11302
| Parameter | Value | Cell Line/System | Reference |
| EC50 for RARα | > 1 µM | Not specified | [1][6] |
| EC50 for RARβ | > 1 µM | Not specified | [1][6] |
| EC50 for RARγ | > 1 µM | Not specified | [1][6] |
| EC50 for RXRα | > 1 µM | Not specified | [1][6] |
| Inhibition of AP-1 activity | Effective at 1 µM | Human lung cancer cells (A549, H1299, H460) | [8] |
| Inhibition of aldosterone levels | 61.9% decrease at 1 µM | Hypoxia-treated cells | [2][6] |
| Inhibition of H. pylori-induced proliferation | Effective at 2 µM (48 hours) | Adenocarcinoma gastric (AGS) cells | [2][6] |
| Inhibition of H. pylori-induced β-catenin and c-myc expression | Effective at 2 µM (24 hours) | Adenocarcinoma gastric (AGS) cells | [2][6] |
| Inhibition of cell proliferation | Effective | T-47D (breast cancer), Calu-6 (lung cancer), HeLa (cervical cancer) | [3][7] |
| Effect on cell viability (2D culture) | No significant impact | H460, A549, H1299 lung cancer cells | [4][8] |
| Reduction in viable circulating tumor cells (4D model) | Significant reduction | H460, A549, H1299 lung cancer cells | [4][8] |
| Dose-dependent reduction of FOSL1 phosphorylation | Effective | HCC827-OsiR cells | [9] |
Key Signaling Pathways Modulated by SR11302
SR11302 has been instrumental in elucidating the role of AP-1 in various signaling cascades.
Inhibition of Metastatic Lesion Formation in Lung Cancer
In a 4D ex vivo lung cancer model, SR11302 was shown to reduce the formation of metastatic lesions.[8] This effect is attributed to the inhibition of AP-1, which is upregulated in circulating tumor cells (CTCs).[8] The diagram below illustrates the proposed mechanism.
Caption: SR11302 inhibits metastatic lesion formation by targeting AP-1 in CTCs.
Protection Against Bile Acid-Induced Hepatotoxicity
SR11302 protects human hepatoma HepG2 cells from cytotoxicity induced by glycochenodeoxycholic acid (GCDCA), a bile acid that accumulates during cholestatic liver diseases.[10] The protective mechanism involves the restoration of endothelial nitric oxide synthase (NOS-3) expression, which is downregulated by AP-1.[10][11]
Caption: SR11302 restores NOS-3 expression by inhibiting AP-1, preventing cell death.
Detailed Experimental Protocols
The following are generalized protocols for key experiments frequently cited in SR11302 research, based on the provided search results.
Cell Viability and Proliferation Assays
These assays are used to determine the effect of SR11302 on cell growth.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, H1299, H460) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of SR11302 (e.g., 1 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Quantification: Assess cell viability using a standard method such as MTT, XTT, or a trypan blue exclusion assay. For proliferation, cell counts can be performed at different time points.[11]
-
Data Analysis: Calculate the percentage of viable cells or the proliferation rate relative to the vehicle control.
Caption: Workflow for a cell viability assay to test SR11302's effects.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are employed to determine if AP-1 components (like c-Jun and c-Fos) bind to specific DNA regions, such as the NOS-3 promoter.[10][11]
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the chromatin with an antibody specific to an AP-1 protein (e.g., anti-c-Jun or anti-c-Fos) or a control IgG.[11]
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) to determine the amount of the target DNA sequence (e.g., a region of the NOS-3 promoter) that was immunoprecipitated.[11]
Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as β-catenin, c-myc, or components of the AP-1 complex.[2][6]
Protocol:
-
Protein Extraction: Lyse cells treated with SR11302 or a control to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which can be detected on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
SR11302 is a highly specific and valuable pharmacological tool for investigating the roles of the AP-1 transcription factor. Its mechanism of action, centered on the selective inhibition of AP-1 activity without confounding RARE activation, allows for precise dissection of AP-1-mediated signaling pathways in health and disease. The accumulated evidence from in vitro and in vivo studies underscores its potential in cancer research, particularly in understanding and potentially targeting metastasis and cell proliferation, as well as in studying inflammatory and other pathological processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize SR11302 in their investigations.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 7. sp600125.com [sp600125.com]
- 8. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 11. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on SR 11302 as a Selective AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SR 11302, a synthetic retinoid distinguished by its selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike other retinoids, this compound effectively blocks AP-1 activity without activating the retinoic acid response element (RARE), making it a valuable tool for dissecting AP-1-mediated signaling pathways and a potential lead compound for anti-cancer and anti-inflammatory therapies.
Core Properties of this compound
This compound is a retinoid analogue with specific chemical and physical properties that are crucial for its application in research settings.
| Property | Value | Reference |
| IUPAC Name | (2E,4E,6Z,8E)-3-methyl-7-(p-tolyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | [1] |
| CAS Number | 160162-42-5 | |
| Molecular Formula | C₂₆H₃₂O₂ | [1] |
| Molecular Weight | 376.54 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | |
| Solubility | DMSO (10-100 mM), Ethanol (0.5-10 mM), DMF (20 mg/ml) | [2] |
| Storage | Store at -20°C |
Mechanism of Action
This compound functions as a potent and selective inhibitor of the AP-1 transcription factor.[1] AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families, that plays a critical role in regulating genes involved in proliferation, differentiation, inflammation, and apoptosis.[3][4]
Selectivity: The primary advantage of this compound is its ability to inhibit AP-1-dependent gene transcription without activating transcription via the retinoic acid response element (RARE).[2][5] This specificity allows for the targeted investigation of AP-1 pathways, avoiding the confounding effects associated with traditional retinoids that activate RARs and RXRs.[6][7] While it does not activate retinoic acid receptors, this compound does exhibit selective binding to RARα and RARγ.[3][5][6]
Molecular Action: The AP-1 complex is activated by a variety of stimuli, including growth factors, cytokines, and stress, which trigger upstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathways (JNK, ERK, p38).[4][8] Upon activation, AP-1 binds to specific DNA sequences (TPA response elements or TREs) in the promoter regions of its target genes.[3][9] this compound prevents AP-1 from binding to DNA, thereby downregulating the expression of downstream targets such as c-Fos, c-Jun, and matrix metalloproteinases (MMPs).[1]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Cell Line/Model | Concentration | Duration | Effect | Reference |
| Hypoxia-treated cells | 1 µM | - | Inhibits AP-1 activity and decreases aldosterone levels by 61.9% | [5][6] |
| Adenocarcinoma gastric (AGS) cells | 2 µM | 48 hours | Inhibits Helicobacter pylori-induced cell proliferation | [5][6] |
| Adenocarcinoma gastric (AGS) cells | 2 µM | 24 hours | Inhibits H. pylori-induced expression of β-catenin and c-myc | [5] |
| Human lung cancer cells (A549, H1299, H460) | 1 µM | - | Reduces metastatic lesion formation in an ex vivo 4D model | [3][10] |
| Human hepatoma HepG2 cells | - | - | Protects against bile acid-induced cytotoxicity by restoring NOS-3 expression | [11][12] |
| Retinoic Acid Receptors (RARα, β, γ, RXRα) | > 1 µM | - | No activation (EC₅₀ > 1 µM) | [6] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dose | Administration | Effect | Reference |
| Vldlr⁻/⁻ mice | 0.5 mg/kg (low dose)1 mg/kg (high dose) | Daily oral gavage | High dose reduced total vascular lesion number by 48% and lesion size by 40% | [5][6] |
| AP-1-luciferase transgenic mice | 0.1 µM | Topical application | Suppressed phorbol ester-induced papilloma formation and AP-1 activation | [2] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are representative protocols for key assays used to characterize this compound's activity.
This assay quantifies AP-1 transcriptional activity by measuring the expression of a luciferase reporter gene under the control of an AP-1-responsive promoter.
Detailed Methodology:
-
Cell Seeding: Seed mammalian cells stably or transiently transfected with an AP-1 luciferase reporter plasmid into a 96-well plate at a density of ~10,000 cells/well.[13] Incubate for 18-24 hours to allow for cell adherence.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay medium.
-
Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a stock solution of a known AP-1 activator, such as Phorbol 12-myristate 13-acetate (PMA). A final concentration of 10 nM PMA is often used to achieve ~80% of the maximal response (EC₈₀).[9]
-
Add the activator to all wells except for the unstimulated negative controls.
-
-
Incubation: Incubate the plate for 6 hours at 37°C with 5% CO₂.[9][14] This duration is recommended for inhibition assays to minimize potential cytotoxicity from longer treatment periods.[14]
-
Lysis and Detection:
-
Thaw the luciferase detection reagent and buffer to room temperature.
-
Remove the treatment media from the wells.
-
Lyse the cells according to the manufacturer's protocol (e.g., adding a lysis buffer or the detection reagent directly).
-
Add the luciferase substrate reagent to each well.
-
Incubate for at least 5-15 minutes at room temperature to allow the luminescent signal to stabilize.[13][14]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. AP-1 inhibition is calculated as the percentage reduction in luciferase activity in this compound-treated wells compared to the activator-only control.
EMSA (or gel shift assay) is used to detect the physical interaction between AP-1 proteins in nuclear extracts and a labeled DNA probe containing the AP-1 binding site.[15][16]
Detailed Methodology:
-
Nuclear Extract Preparation:
-
Culture cells to ~80-90% confluency. Treat with this compound for a specified time, followed by stimulation with an AP-1 activator if required.
-
Harvest cells and isolate nuclear proteins using a commercial kit or a standard protocol involving hypotonic lysis of the cell membrane followed by high-salt extraction of the nuclei.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
-
-
Probe Preparation:
-
Use a double-stranded oligonucleotide probe (~20-30 bp) containing the AP-1 consensus binding site (5'-CGCTTGATGACTCAGCCGGAA-3').
-
Label the probe with a non-radioactive tag such as biotin, digoxigenin (DIG), or an infrared dye (e.g., IRDye 700).[17]
-
-
Binding Reaction (20 µL Total Volume):
-
In a microcentrifuge tube, combine 10X binding buffer, poly(dI-dC) (a non-specific competitor DNA), and nuclear extract (2-10 µg).
-
For specificity controls, add a 100-fold molar excess of unlabeled ("cold") AP-1 probe to a separate reaction before adding the labeled probe.[17]
-
Add the labeled probe (e.g., 20 fmol) to the reaction mixture.
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add 2 µL of 10X loading dye to each reaction.
-
Load the samples onto a 4-6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 100-150V until the dye front is near the bottom.
-
-
Transfer and Detection:
-
Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Detect the labeled probe using a method corresponding to the label (e.g., for a biotinylated probe, use a streptavidin-HRP conjugate followed by a chemiluminescent substrate).
-
Visualize the bands on X-ray film or with a digital imager. A reduction in the intensity of the shifted band (the AP-1/DNA complex) in extracts from this compound-treated cells indicates inhibition of AP-1 DNA binding.
-
Downstream Effects and Therapeutic Potential
By inhibiting AP-1, this compound modulates the expression of numerous downstream genes, leading to significant cellular and physiological outcomes.
Key Downstream Effects:
-
Anti-Proliferative: this compound inhibits the proliferation of various cancer cell lines, including those from lung, breast, and gastric cancers.[5][7] This is partly achieved by downregulating the expression of genes like c-myc and cyclin D1, which are crucial for cell cycle progression.[5][18]
-
Anti-Metastatic: The compound has been shown to reduce the formation of metastatic lesions in a lung cancer model, an effect linked to reduced viability of circulating tumor cells.[3][10] This may be mediated by the inhibition of AP-1 targets like matrix metalloproteinases (MMPs), which are involved in tissue remodeling and invasion.[1]
-
Anti-Inflammatory: AP-1 is a key regulator of inflammatory responses. This compound can attenuate the production of inflammatory cytokines and chemokines, highlighting its potential in treating inflammatory conditions.[1]
-
Cytoprotective: In a model of cholestasis, this compound protected liver cells from bile acid-induced cytotoxicity by preventing the AP-1-mediated repression of endothelial nitric oxide synthase (NOS-3).[11][12]
Conclusion
This compound is a highly selective and potent inhibitor of the AP-1 transcription factor. Its unique ability to block AP-1 activity without engaging RARE-mediated pathways makes it an indispensable tool for researchers studying the roles of AP-1 in health and disease. The compound's demonstrated efficacy in preclinical models of cancer and inflammation underscores its potential as a foundation for the development of novel therapeutics. The data and protocols presented in this guide offer a robust framework for professionals in drug development and biomedical research to effectively utilize this compound in their investigations.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 7. sp600125.com [sp600125.com]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - IN [thermofisher.com]
- 17. licorbio.com [licorbio.com]
- 18. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SR11302 and its Interaction with the Retinoic Acid Response Element (RARE)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR11302 is a synthetic retinoid that has garnered significant interest in the scientific community for its unique pharmacological profile. Unlike traditional retinoids that exert their effects through the activation of Retinoic Acid Receptors (RARs) and subsequent transcription from Retinoic Acid Response Elements (RAREs), SR11302 functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2][3] This selective antagonism of AP-1 activity, without concomitant RARE transactivation, positions SR11302 as a valuable tool for dissecting the distinct roles of these two major signaling pathways and as a potential therapeutic agent with a reduced side effect profile compared to conventional retinoids.[4][5] This technical guide provides a comprehensive overview of SR11302, its mechanism of action, its relationship with the RARE, and detailed experimental protocols for its study.
Core Concepts: SR11302 and the Retinoic Acid Signaling Pathway
Retinoid signaling is pivotal in a myriad of biological processes, including cell proliferation, differentiation, and apoptosis.[5] This signaling is primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[6]
The RAR/RXR Heterodimer and the Retinoic Acid Response Element (RARE):
In the canonical pathway, RARs and RXRs form heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[6] RAREs are typically composed of direct repeats (DRs) of the consensus hexameric sequence 5'-AGGTCA-3', separated by a variable number of nucleotides. The spacing of these repeats (e.g., DR1, DR2, DR5) can influence which nuclear receptor heterodimers bind and the subsequent transcriptional response.[7] Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the RAR/RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and the initiation of gene transcription.
SR11302: A Paradigm of Selective AP-1 Inhibition:
The Activator Protein-1 (AP-1) is a transcription factor complex, often a heterodimer of proteins from the Jun and Fos families, that regulates the expression of genes involved in cell proliferation and transformation.[1] SR11302 was identified through the screening of synthetic retinoids as a compound that potently inhibits AP-1 activity without activating RARE-mediated transcription.[4][8] This selectivity is a key feature of SR11302, allowing for the specific investigation of AP-1-driven processes.
Quantitative Data Summary
The following tables summarize the available quantitative data for SR11302 and its interaction with the retinoic acid signaling pathway components.
Table 1: Receptor Binding and Activity of SR11302
| Parameter | Receptor/Element | Value | Reference(s) |
| EC50 | RARα | > 1 µM | [3] |
| EC50 | RARβ | > 1 µM | [3] |
| EC50 | RARγ | > 1 µM | [3] |
| EC50 | RXRα | > 1 µM | [3] |
| RARE Activation | - | No activation | [2][4][8] |
Table 2: In Vitro and In Vivo Effects of SR11302
| Assay/Model | Cell Line/Animal Model | Concentration/Dose | Observed Effect | Reference(s) |
| Aldosterone Production | Hypoxia-treated cells | 1 µM | 61.9% decrease in aldosterone levels | [2][3] |
| Cell Proliferation | Adenocarcinoma gastric (AGS) cells | 2 µM (48 hours) | Inhibition of H. pylori-induced proliferation | [2][3] |
| β-catenin and c-myc Expression | Adenocarcinoma gastric (AGS) cells | 2 µM (24 hours) | Inhibition of H. pylori-induced expression | [2] |
| Metastatic Lesion Formation | Ex vivo 4D lung cancer model (H460, A549, H1299 cells) | 1 µM | Significant reduction in metastatic lesions | [1][9] |
| Papilloma Formation | DMBA-initiated mouse skin | 0.1 µM (topical) | Significant suppression of TPA-induced papilloma formation | [10] |
| Vascular Lesion Formation | Vldlr-/- mice | 0.5 mg/kg and 1 mg/kg (oral gavage) | Dose-dependent reduction in vascular lesion number and size | [2][3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates the distinct signaling pathways of canonical retinoids and SR11302.
Caption: Distinct signaling pathways of canonical retinoids and SR11302.
Experimental Workflows
Caption: Workflow for assessing SR11302's AP-1 inhibitory activity.
Caption: Workflow for EMSA to study RAR/RXR binding to RARE.
Caption: Workflow for ChIP assay to assess RAR/RXR occupancy on RAREs.
Detailed Experimental Protocols
AP-1 Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of SR11302 on AP-1 transcriptional activity.
5.1.1 Materials:
-
Cell line (e.g., HeLa, HepG2)
-
AP-1 luciferase reporter plasmid (containing tandem TPA Response Elements upstream of the luciferase gene)
-
Transfection reagent
-
SR11302
-
AP-1 inducer (e.g., Phorbol 12-myristate 13-acetate - TPA)
-
Luciferase assay system (e.g., Promega ONE-Glo™)
-
Luminometer
5.1.2 Method:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with the AP-1 luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent. A co-transfection with a Renilla luciferase plasmid can be performed for normalization of transfection efficiency.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the AP-1 inducer (e.g., TPA at a final concentration of 50 ng/mL).
-
Simultaneously, add varying concentrations of SR11302 (e.g., from 0.01 µM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a period of 6 to 24 hours at 37°C in a CO2 incubator.[11]
-
-
Luciferase Assay:
-
After incubation, lyse the cells using the lysis buffer provided in the luciferase assay kit.[12]
-
Transfer the cell lysate to a white-walled, clear-bottom 96-well plate.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.[12] If a dual-luciferase system is used, follow the manufacturer's instructions for sequential measurement of firefly and Renilla luciferase.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings (if applicable).
-
Calculate the percentage of AP-1 inhibition for each concentration of SR11302 relative to the induced control.
-
Plot the percentage of inhibition against the log concentration of SR11302 to generate a dose-response curve and determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to assess the binding of RAR/RXR heterodimers to a RARE in the presence or absence of SR11302.
5.2.1 Materials:
-
Nuclear extract from cells expressing RAR and RXR, or purified recombinant RAR and RXR proteins.
-
Double-stranded oligonucleotide probe containing a RARE sequence (e.g., DR5: 5'-GGTTCACCGAAAGTTCACTCG-3').
-
[γ-³²P]ATP and T4 polynucleotide kinase for radiolabeling the probe.
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Unlabeled ("cold") RARE oligonucleotide for competition assay.
-
SR11302.
-
Non-denaturing polyacrylamide gel (e.g., 5%).
-
Autoradiography film or phosphorimager.
5.2.2 Method:
-
Probe Labeling:
-
Label the 5' end of the RARE oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe from unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract or recombinant proteins, poly(dI-dC), and binding buffer.
-
Add SR11302 at various concentrations. For control reactions, add vehicle or unlabeled RARE probe (as a specific competitor).
-
Add the radiolabeled RARE probe to initiate the binding reaction.
-
Incubate on ice for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Visualization:
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
Develop the film or scan the screen to visualize the bands.
-
-
Analysis:
-
A "shifted" band represents the protein-DNA complex.
-
The absence of a shift in the presence of SR11302 would indicate that it does not interfere with RAR/RXR binding to the RARE.
-
A decrease in the shifted band intensity in the presence of the unlabeled competitor confirms the specificity of the binding.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if RAR and RXR are bound to the promoter of a specific gene containing a RARE within intact cells, and whether SR11302 affects this binding.
5.3.1 Materials:
-
Cell line of interest.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis buffer.
-
Sonication equipment.
-
ChIP-grade antibodies against RARα, RARγ, or RXRα.[6][13][14]
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR flanking the RARE in the promoter of a target gene.
-
qPCR master mix and instrument.
5.3.2 Method:
-
Cross-linking and Cell Lysis:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and resuspend them in a suitable buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with the specific antibody (anti-RAR, anti-RXR) or a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads several times with different wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers that amplify the RARE-containing region of the target gene promoter.
-
Analyze the amount of precipitated DNA relative to the input DNA.
-
-
Data Analysis:
-
Calculate the fold enrichment of the target sequence in the specific antibody immunoprecipitation compared to the IgG control.
-
A lack of change in enrichment in SR11302-treated cells compared to untreated cells would confirm that SR11302 does not affect the binding of RAR/RXR to the RARE.
-
Conclusion
SR11302 represents a critical tool for researchers investigating the intricate roles of the AP-1 and retinoic acid signaling pathways. Its ability to selectively inhibit AP-1 without activating RARE-mediated transcription allows for the clear delineation of the biological consequences of these two pathways. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments aimed at further elucidating the therapeutic potential and molecular mechanisms of SR11302. As research in this area progresses, a deeper understanding of the interplay between AP-1 and RAR/RXR signaling will undoubtedly emerge, paving the way for the development of novel therapeutic strategies for a range of diseases, including cancer.
References
- 1. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. RAR alpha (E6Z6K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Retinoic Acid Receptors Recognize the Mouse Genome through Binding Elements with Diverse Spacing and Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diagenode.com [diagenode.com]
- 14. researchgate.net [researchgate.net]
Investigating the Role of the AP-1 Transcription Factor with SR 11302: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Activator Protein-1 (AP-1) transcription factor is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and transformation.[1] Its dysregulation is implicated in numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention.[2][3] SR 11302 is a synthetic retinoid that has emerged as a potent and selective pharmacological tool for dissecting AP-1's function.[4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in investigating the multifaceted roles of AP-1. We present key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to empower researchers in their study of AP-1-mediated processes.
Introduction to this compound and AP-1
AP-1 is not a single protein but a dimeric complex typically composed of proteins from the Jun (c-Jun, JunB, JunD) and Fos (c-Fos, FosB, Fra-1, Fra-2) families.[1] These proteins form heterodimers (e.g., c-Jun/c-Fos) or homodimers (e.g., c-Jun/c-Jun) that bind to specific DNA sequences, known as TPA Response Elements (TREs), in the promoter and enhancer regions of target genes, thereby modulating their transcription.[1]
This compound is a retinoid derivative designed to specifically inhibit the transcriptional activity of the AP-1 complex.[4][5] A key feature that distinguishes this compound from other retinoids, like retinoic acid, is its inability to activate transcription via the Retinoic Acid Response Element (RARE).[6] This selectivity makes it an invaluable tool for isolating and studying AP-1-dependent signaling pathways without the confounding effects of RARE-mediated gene activation.[2][6] this compound exhibits no significant activity at retinoic acid receptors RARβ and RXRα, though it shows some binding affinity for RARα and RARγ.[5][7]
Mechanism of Action: Selective AP-1 Inhibition
This compound functions by antagonizing AP-1's ability to regulate gene expression. While the precise molecular interaction is not fully elucidated, it is understood to block AP-1's transcriptional output, thereby preventing the expression of downstream target genes involved in processes like cell proliferation and inflammation. This inhibitory action is crucial for its observed anti-tumor and anti-inflammatory effects.[8][9]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the effective concentrations and observed effects of this compound from various published studies.
Table 1: In Vitro Studies
| Cell Line(s) | Concentration | Duration | Observed Effect | Reference |
| Human Hepatoma (HepG2) | 1, 10, 50 µM | - | Dose-dependent recovery of NOS-3 expression. | [10] |
| Human Hepatoma (HepG2) | 50 µM | - | Protected cells from bile acid-induced cytotoxicity and reduced caspase-3 activity. | [8] |
| Human Lung Cancer (A549, H1299, H460) | 1 µM | Daily | Reduced metastatic lesion formation in a 4D ex vivo model; reduced viability of circulating tumor cells (CTCs). | [1][11] |
| Hypoxia-treated cells | 1 µM | - | Inhibited AP-1 activity and decreased aldosterone levels by 61.9%. | [5][7] |
| Gastric Adenocarcinoma (AGS) | 2 µM | 48 hours | Inhibited H. pylori-induced cell proliferation. | [5][7] |
| Gastric Adenocarcinoma (AGS) | 2 µM | 24 hours | Inhibited H. pylori-induced expression of β-catenin and c-myc. | [5] |
| Various | > 1 µM | - | No activation of RARα, RARβ, RARγ, and RXRα (EC50 > 1 µM). | [7] |
Table 2: In Vivo Studies
| Model | Administration | Dosage / Concentration | Observed Effect | Reference |
| DMBA-initiated mouse skin | Topical | 0.1 µM | Suppressed phorbol ester-induced papilloma formation and AP-1 activation. | [4][6] |
| Vldlr-/- mice | Oral gavage (daily) | 0.5 mg/kg and 1 mg/kg | Dose-dependently reduced the total number and size of vascular lesions. | [5][7] |
Experimental Protocols & Workflow
This compound is employed in a variety of assays to probe AP-1 function. Below are detailed methodologies for key experiments.
General Experimental Workflow
The typical workflow for investigating the effect of this compound involves cell culture, treatment with an AP-1 stimulus in the presence or absence of the inhibitor, and subsequent analysis using molecular or cellular assays.
Luciferase Reporter Assay for AP-1 Activity
This assay quantitatively measures the transcriptional activity of AP-1.
-
Plasmid Transfection : Co-transfect cells with a reporter plasmid containing multiple AP-1 binding sites (TREs) upstream of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Plating : Plate transfected cells into multi-well plates (e.g., 96-well) and allow them to adhere.
-
Treatment : Pre-treat cells with this compound (e.g., 1-50 µM) for a specified time (e.g., 1 hour) before adding an AP-1 inducing agent (e.g., TPA, growth factors).
-
Lysis : After incubation (e.g., 6-24 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luminescence Measurement : Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Analysis : Normalize the AP-1 reporter (firefly) luminescence to the control (Renilla) luminescence. Compare the normalized activity in this compound-treated samples to the stimulated control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays determine if AP-1 components (e.g., c-Jun, c-Fos) are bound to the promoter of a specific target gene in the cell.
-
Cross-linking : Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis & Sonication : Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (200-1000 bp).
-
Immunoprecipitation : Incubate the sheared chromatin with antibodies specific to an AP-1 component (e.g., anti-c-Fos or anti-c-Jun) or a negative control (e.g., normal rabbit IgG). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking : Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification : Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR) : Perform qPCR using primers designed to amplify a specific region of a target gene's promoter known to contain an AP-1 binding site.
-
Analysis : Quantify the amount of precipitated DNA in each sample. A significant reduction in precipitated DNA in this compound-treated cells indicates reduced binding of the AP-1 component to the target promoter.[10]
Western Blotting for Target Protein Expression
This technique is used to measure changes in the expression of proteins downstream of AP-1 signaling.
-
Protein Extraction : Lyse treated and control cells and determine the total protein concentration using a Bradford or BCA assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against a target protein (e.g., Cyclin D1, NOS-3, c-Fos).
-
Secondary Antibody & Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-Actin or GAPDH).[10]
Case Study: AP-1, this compound, and Cholestasis
In a study of cholestatic liver disease, the bile acid glycochenodeoxycholic acid (GCDCA) was shown to induce cytotoxicity in HepG2 cells.[8] This effect was linked to increased expression of c-Jun and c-Fos, which then formed an AP-1 complex that bound to the promoter of the endothelial nitric oxide synthase (NOS-3) gene, repressing its expression. This NOS-3 downregulation, coupled with an increase in Cyclin D1, led to apoptosis.[8][10]
Treatment with 50 µM this compound specifically inhibited AP-1, which prevented the repression of NOS-3.[8] The restored NOS-3 expression and activity counteracted the cytotoxic effects of GCDCA, reduced caspase-3 activity, and protected the cells from apoptosis.[8][10] This study elegantly demonstrated that AP-1 acts as a transcriptional repressor of NOS-3 in this context and that its inhibition by this compound has a protective effect.
Conclusion and Future Directions
This compound is a highly specific and effective inhibitor of the AP-1 transcription factor, making it an indispensable tool for cell biology, oncology, and pharmacology research. Its ability to block AP-1 activity without activating RARE-mediated pathways allows for the unambiguous investigation of AP-1's role in health and disease. The experimental protocols and data presented herein provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies. Future work will likely focus on further elucidating its potential as a therapeutic agent in AP-1-driven diseases, such as specific cancers and inflammatory disorders, and on identifying the precise molecular interactions that govern its inhibitory function.
References
- 1. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sp600125.com [sp600125.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 8. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective AP-1 Inhibitor SR 11302: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 11302 is a synthetic retinoid that has garnered significant interest in the scientific community for its specific mechanism of action. Unlike other retinoids that exert their effects through the activation of retinoic acid response elements (RAREs), this compound selectively inhibits the activity of the Activator Protein-1 (AP-1) transcription factor.[1] AP-1 is a critical regulator of a diverse array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Its dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer. This technical guide provides an in-depth overview of the effects of this compound on gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of the AP-1 transcription factor. AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos). This complex binds to specific DNA sequences known as TPA response elements (TREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription. This compound exerts its inhibitory effect on AP-1 without activating transcription through RAREs, a characteristic that distinguishes it from classical retinoids.[1] This specificity makes this compound an invaluable tool for dissecting AP-1-mediated signaling and for the potential development of targeted therapeutics.
Quantitative Effects on Gene Expression
The inhibitory action of this compound on AP-1 leads to significant alterations in the expression of a multitude of downstream target genes. The following tables summarize the quantitative changes in gene expression observed in various experimental models upon treatment with this compound.
| Gene | Cell Line/Model | Treatment Conditions | Change in Expression | p-value | Reference |
| c-Jun | H1299 (Human non-small cell lung carcinoma) | 1 µM this compound | Significantly downregulated | p = 0.0004 | [2] |
| c-Fos | HepG2 (Human liver cancer cell line) | GCDCA (50 µM) + this compound (50 µM) | Expression reduced following initial GCDCA-induced increase | - | [3] |
| NOS-3 (Nitric Oxide Synthase 3) | HepG2 (Human liver cancer cell line) | GCDCA (50 µM) + this compound (50 µM) | 148% increase compared to control | - | [3] |
| Cyclin D1 | HepG2 (Human liver cancer cell line) | This compound (50 µM) | Inhibition of expression | - | [3] |
| INHBA (Inhibin Subunit Beta A) | Keloid Fibroblasts | This compound | Significantly downregulated | - | [4] |
| CTGF (Connective Tissue Growth Factor) | Keloid Fibroblasts | This compound | Significantly downregulated | - | [4] |
| β-catenin | AGS (Human gastric adenocarcinoma) | H. pylori-infected, 2 µM this compound for 24 hours | Inhibition of H. pylori-induced expression | - | [5] |
| c-myc | AGS (Human gastric adenocarcinoma) | H. pylori-infected, 2 µM this compound for 24 hours | Inhibition of H. pylori-induced expression | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on gene expression.
Cell Culture and this compound Treatment
This protocol is adapted from studies on lung cancer and liver cancer cell lines.[2][3]
-
Cell Seeding: Plate cells (e.g., A549, H1299, H460, or HepG2) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) with complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO or ethanol) and store at -20°C. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM to 50 µM) immediately before use.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. For control cells, use medium with an equivalent concentration of the vehicle (e.g., DMSO or ethanol).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 to 48 hours).
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).
Quantitative Real-Time PCR (qRT-PCR)
This protocol is based on the methodology used to assess c-Jun expression.[2]
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target gene (e.g., c-Jun) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the housekeeping gene.
Western Blot Analysis
This protocol is adapted from the study on NOS-3 and Cyclin D1 expression.[3]
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-NOS-3, anti-Cyclin D1, anti-c-Jun, anti-c-Fos) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a chemiluminescence imager.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine relative protein expression levels.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is based on the methodology used to study the binding of c-Jun and c-Fos to the NOS-3 promoter.[3]
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G-agarose/sepharose beads. Incubate the chromatin overnight at 4°C with an antibody specific for the transcription factor of interest (e.g., anti-c-Jun, anti-c-Fos) or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by qRT-PCR using primers specific for the target promoter region to quantify the enrichment of the transcription factor at that site.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the action of this compound.
Caption: Mechanism of this compound action on the AP-1 signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
Caption: this compound's regulatory effects on key downstream target genes.
Conclusion
This compound serves as a highly specific and potent tool for investigating the multifaceted roles of the AP-1 transcription factor. Its ability to inhibit AP-1 activity without engaging RARE-mediated pathways provides a clear advantage in delineating the precise contributions of AP-1 to gene expression and cellular behavior. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of targeting the AP-1 signaling nexus with this compound. Further transcriptomic and proteomic studies will undoubtedly continue to unravel the full spectrum of this compound's effects, paving the way for novel therapeutic strategies in oncology and other diseases driven by aberrant AP-1 activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
SR 11302: A Technical Guide to its Application in Apoptosis and Cell Differentiation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 11302 is a synthetic retinoid analog that has garnered significant attention in cellular biology research for its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike traditional retinoids, this compound does not activate retinoic acid response elements (RARE), making it a specific tool to investigate AP-1-mediated cellular processes. This technical guide provides an in-depth overview of this compound, focusing on its application in the study of apoptosis and cell differentiation. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate its effective use in a research setting.
Introduction
Activator Protein-1 (AP-1) is a transcription factor that plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] It typically exists as a heterodimer of proteins from the Jun and Fos families. The diverse functions of AP-1 make it a compelling target for therapeutic intervention, particularly in oncology and inflammatory diseases. This compound has emerged as a valuable chemical probe to dissect the complex roles of AP-1. By selectively inhibiting AP-1 activity, researchers can elucidate the specific downstream effects of this transcription factor on cellular fate. This guide will explore the utility of this compound in two key areas: the regulation of programmed cell death (apoptosis) and the control of cellular differentiation.
Mechanism of Action: AP-1 Inhibition
This compound exerts its biological effects by antagonizing the transcriptional activity of AP-1. It has been shown to selectively bind to retinoic acid receptors (RARα and RARγ) but does not activate them, thereby blocking the downstream signaling pathways that are dependent on AP-1 activation.[3][4] This inhibitory action allows for the specific investigation of cellular events regulated by AP-1, independent of the effects of other retinoid-activated pathways.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on apoptosis and cell viability as reported in various studies.
Table 1: Effect of this compound on Apoptosis-Related Markers
| Cell Line | Treatment Conditions | Assay | Quantitative Result | Reference |
| HepG2 (Human Hepatoma) | 10 µM this compound with GCDCA | Caspase-3 Activity | Significant decrease in caspase-3 activity compared to GCDCA alone. | [5] |
| HepG2 (Human Hepatoma) | 50 µM this compound with GCDCA | Caspase-3 Activity | Significant decrease in caspase-3 activity compared to GCDCA alone. | [5] |
Table 2: Effect of this compound on Cell Viability and Metastasis
| Cell Line | Treatment Concentration | Assay | Quantitative Result | Reference |
| A549 (Human Lung Carcinoma) | 1 µM | Cell Viability (2D culture) | No significant impact on viability (p = 0.93). | [1] |
| H1299 (Human Non-Small Cell Lung Carcinoma) | 1 µM | Cell Viability (2D culture) | No significant impact on viability (p = 0.25). | [1] |
| H460 (Human Large Cell Lung Cancer) | 1 µM | Cell Viability (2D culture) | No significant impact on viability (p = 0.87). | [1] |
| A549 (CTCs from 4D model) | 1 µM | Viable Tumor Cells | Significantly fewer viable cells after 4 days (p = 0.008). | [1] |
| H1299 (CTCs from 4D model) | 1 µM | Viable Tumor Cells | Significantly fewer viable cells after 4 days (p = 0.01). | [1] |
| H460 (CTCs from 4D model) | 1 µM | Viable Tumor Cells | Significantly fewer viable cells after 4 days (p = 0.04). | [1] |
Experimental Protocols
Caspase-3 Activity Assay
This protocol is adapted from a study on HepG2 cells to measure the effect of this compound on apoptosis.[5]
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic equivalent)
-
Assay buffer (specific to the caspase-3 assay kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells at a desired density and treat with various concentrations of this compound (e.g., 1, 10, 50 µM) and/or an apoptosis-inducing agent for the desired duration. Include appropriate vehicle controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each sample to individual wells.
-
Substrate Addition: Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the caspase-3 activity relative to the control group.
Western Blot for Differentiation Markers
This protocol provides a general framework for assessing the impact of this compound on the expression of cell differentiation markers, such as keratins (KRT1, KRT10, KRT14) and involucrin in keratinocytes.
Materials:
-
This compound
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against differentiation markers (e.g., anti-KRT1, anti-KRT10, anti-involucrin) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound in the context of apoptosis and cell differentiation.
This compound and the AP-1 Signaling Pathway in Apoptosis
Caption: this compound inhibits AP-1, modulating the expression of pro- and anti-apoptotic genes.
Proposed Role of this compound in Keratinocyte Differentiation
Caption: this compound may promote differentiation by inhibiting AP-1-driven proliferation.
Experimental Workflow for Studying this compound Effects
References
- 1. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. klein.ucsf.edu [klein.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Discovery and Development of SR 11302: A Selective AP-1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SR 11302 is a synthetic retinoid distinguished by its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor, a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Unlike traditional retinoids, this compound does not activate the retinoic acid response element (RARE), thereby uncoupling AP-1 inhibition from the broader effects of retinoic acid receptor (RAR) agonism. This unique pharmacological profile has positioned this compound as a valuable tool for dissecting the role of AP-1 in various pathologies and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction
The Activator Protein-1 (AP-1) is a dimeric transcription factor, typically composed of proteins from the Jun, Fos, and ATF families. It plays a critical role in the transcriptional regulation of genes involved in response to a wide array of stimuli, including growth factors, cytokines, and cellular stress. Dysregulation of the AP-1 signaling pathway is a hallmark of many diseases, most notably cancer, where it can drive tumor promotion and metastasis.
The discovery of this compound emerged from efforts to develop retinoids with more selective biological activities to minimize the side effects associated with conventional retinoid therapies. Fanjul and coworkers identified this compound as a compound that effectively inhibits AP-1 activity without transcriptionally activating RARE.[1] This selectivity allows for the specific investigation of AP-1-mediated processes and offers a targeted approach for therapeutic intervention.
Physicochemical Properties
This compound is a retinoid analog with the following properties:
| Property | Value |
| Chemical Name | (2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid |
| Molecular Formula | C₂₆H₃₂O₂ |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 160162-42-5 |
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of the AP-1 transcription factor. While the precise molecular interactions are still under investigation, it is understood that this compound exhibits selective binding to retinoic acid receptor alpha (RARα) and gamma (RARγ), but not RARβ or retinoid X receptors (RXRα).[2][3] This interaction is thought to allosterically modulate the receptor, leading to the inhibition of AP-1 activity without initiating the conformational changes required for RARE-mediated gene transcription. The EC50 for RARα, RARβ, and RARγ is greater than 1 μM, indicating a lack of direct agonistic activity at these receptors.[4]
Signaling Pathway
The inhibitory effect of this compound on AP-1 interrupts a critical signaling cascade implicated in cellular proliferation and survival. The following diagram illustrates the proposed mechanism of action.
Preclinical Development and Efficacy
This compound has been evaluated in a variety of in vitro and in vivo models, demonstrating its potential as an anti-cancer agent.
In Vitro Studies
This compound has been shown to inhibit the proliferation of various cancer cell lines. In studies involving human lung cancer cell lines (A549, H1299, and H460), treatment with 1 μM this compound did not significantly impact the viability of parental cells grown in 2D culture.[5] However, it significantly reduced the viability of circulating tumor cells (CTCs) isolated from a 4D ex vivo lung cancer model.[5] In hypoxia-treated cells, 1 μM this compound was found to inhibit AP-1 transcription factor activity and decrease aldosterone levels by 61.9%.[2] Furthermore, in Helicobacter pylori-induced adenocarcinoma gastric (AGS) cells, 2 μM this compound inhibited cell proliferation after 48 hours of treatment.[2]
In Vivo Studies
The anti-tumor promoting effects of this compound have been demonstrated in a murine carcinogenesis model. In 7,12-dimethylbenz(a)anthracene (DMBA)-initiated and 12-O-tetradecanoylphorbol-13-acetate (TPA)-promoted skin papilloma formation in AP-1-luciferase transgenic mice, topical application of this compound resulted in a marked inhibition of both papilloma formation and AP-1 activation.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding and Activity
| Parameter | Receptor | Value | Reference |
| EC₅₀ | RARα, RARβ, RARγ | > 1 μM | [4] |
| Binding Selectivity | RARα, RARγ | Selective | [2][3] |
| Binding Selectivity | RARβ, RXRα | Non-binder | [2][3] |
Table 2: In Vitro Efficacy
| Cell Line | Treatment | Effect | Reference |
| Hypoxia-treated cells | 1 μM this compound | 61.9% decrease in aldosterone levels | [2] |
| AGS cells | 2 μM this compound (48h) | Inhibition of cell proliferation | [2] |
| A549, H1299, H460 (2D culture) | 1 μM this compound | No significant impact on viability | [5] |
| A549, H1299, H460 (CTCs from 4D model) | 1 μM this compound | Significantly fewer viable cells | [5] |
Table 3: In Vivo Efficacy
| Animal Model | Treatment | Effect | Reference |
| AP-1-luciferase transgenic mice (DMBA/TPA model) | Topical this compound | Marked inhibition of papilloma formation and AP-1 activation | [6] |
Experimental Protocols
AP-1 Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on AP-1 transcriptional activity.
Materials:
-
Human cancer cell line stably transfected with an AP-1-luciferase reporter construct (e.g., pGL4-NOS3 in HepG2 cells).[7]
-
Cell culture medium and supplements.
-
This compound.
-
AP-1 activator (e.g., Phorbol 12-myristate 13-acetate, PMA).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the AP-1 reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce AP-1 activity by adding an AP-1 activator (e.g., PMA) to the wells.
-
Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition relative to the activator-only control.
References
- 1. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 5. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
SR 11302: A Deep Dive into its Role in Signal Transduction Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SR 11302 is a synthetic retinoid that has garnered significant attention in the scientific community for its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike traditional retinoids, this compound exerts its effects without activating the retinoic acid response element (RARE), making it a valuable tool for dissecting AP-1 specific signaling pathways.[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in various signal transduction pathways, and detailed experimental protocols for its study.
Core Mechanism of Action: Selective AP-1 Inhibition
The hallmark of this compound's activity is its ability to specifically inhibit AP-1, a dimeric transcription factor composed primarily of proteins from the Jun and Fos families.[4] AP-1 plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and transformation.[4]
While the precise molecular interaction is an area of ongoing investigation, evidence suggests that this compound's anti-AP-1 activity is linked to its selective binding to Retinoic Acid Receptor alpha (RARα) and Retinoic Acid Receptor gamma (RARγ).[1][4][5] It does not exhibit significant activity at RARβ or Retinoid X Receptors (RXRs), with an EC50 greater than 1 μM for these receptors.[2][5] The binding to RARα and RARγ is thought to interfere with the ability of these nuclear receptors to cooperate with and enhance AP-1 transcriptional activity, a mechanism distinct from the direct DNA binding and transactivation induced by classical retinoids.
This compound has been shown to reduce the expression of c-Jun, a key component of the AP-1 complex, in primary tumors.[4] This suggests that its inhibitory effect may, in part, be at the level of gene expression of AP-1 components.
Signal Transduction Pathways Modulated by this compound
This compound's influence extends to several critical signaling pathways, primarily through its modulation of AP-1 activity.
The AP-1 Signaling Pathway
AP-1 activity is regulated by a complex network of upstream kinases, including the Mitogen-Activated Protein Kinase (MAPK) cascades. External stimuli such as growth factors, cytokines, and stress activate these kinases, leading to the phosphorylation and activation of Jun and Fos proteins. These activated proteins then dimerize and bind to TPA response elements (TREs) or cAMP response elements (CREs) in the promoter regions of target genes.[4] this compound, by inhibiting AP-1, effectively dampens the transcriptional response to these stimuli.
Cell Cycle and Proliferation
AP-1 is a key regulator of the cell cycle, influencing the expression of genes such as Cyclin D1. In human hepatoma HepG2 cells, this compound has been shown to counteract the cytotoxic effects of glycochenodeoxycholic acid (GCDCA) by, in part, reducing Cyclin D1 expression.[6] This highlights its potential role in controlling cell proliferation.
Apoptosis and Cell Survival
The role of AP-1 in apoptosis is context-dependent. In some instances, it promotes cell death, while in others, it supports survival. In the context of bile acid-induced cytotoxicity, this compound protects HepG2 cells from apoptosis by restoring the expression of endothelial nitric oxide synthase (NOS-3), an enzyme with anti-apoptotic functions.[6] This effect is mediated through the inhibition of AP-1's repressive action on the NOS-3 promoter.[6]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding and Activity
| Receptor | Activity | EC50 | Reference |
| RARα | Selective Binding | > 1 µM | [1][5] |
| RARβ | No significant activity | > 1 µM | [1][5] |
| RARγ | Selective Binding | > 1 µM | [1][5] |
| RXRα | No significant activity | > 1 µM | [1][5] |
Table 2: In Vitro Efficacy
| Cell Line | Treatment | Effect | Concentration | Reference |
| Hypoxia-treated cells | This compound | 61.9% decrease in aldosterone levels | 1 µM | [1] |
| Adenocarcinoma gastric (AGS) cells | This compound | Inhibition of H. pylori-induced proliferation | 2 µM (48 hours) | [1] |
| Adenocarcinoma gastric (AGS) cells | This compound | Inhibition of H. pylori-induced β-catenin and c-myc expression | 2 µM (24 hours) | [1] |
| Human lung cancer cell lines (A549, H1299, H460) | This compound | No impact on viability of parental cells in 2D culture | 1 µM | [4] |
| Circulating tumor cells (CTCs) from 4D lung cancer model (A549, H1299, H460) | This compound | Significantly fewer viable tumor cells | 1 µM | [4] |
Table 3: IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T-47D | Breast Cancer | Not explicitly quantified, but effective inhibition reported. | [7] |
| MDA-MB-231 | Breast Cancer | Not explicitly quantified, but effective inhibition reported. | [7] |
| MCF-7 | Breast Cancer | Not explicitly quantified, but effective inhibition reported. | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the function of this compound are provided below.
Luciferase Reporter Assay for AP-1 Activity
This assay is used to quantify the transcriptional activity of AP-1 in response to this compound treatment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
AP-1 luciferase reporter plasmid (containing TREs upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other AP-1 activator
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add an AP-1 activator, such as PMA (e.g., 50 ng/mL), to the wells and incubate for an additional 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in AP-1 activity relative to the stimulated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the DNA binding activity of the AP-1 complex.
Materials:
-
Nuclear protein extracts from cells treated with this compound and/or an AP-1 activator.
-
Double-stranded oligonucleotide probe containing the AP-1 consensus binding site (TRE), labeled with biotin or a radioactive isotope.
-
Unlabeled ("cold") competitor probe.
-
Polyacrylamide gel and electrophoresis apparatus.
-
Binding buffer.
-
Detection system (chemiluminescence or autoradiography).
Protocol:
-
Nuclear Extraction: Prepare nuclear extracts from treated and control cells.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, labeled probe, and binding buffer. For competition experiments, add an excess of unlabeled probe before adding the labeled probe.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system.
-
Transfer and Detection: Transfer the separated complexes to a nylon membrane. Detect the labeled probe using a suitable detection method (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescent substrate).
-
Analysis: A "shifted" band indicates the formation of a protein-DNA complex. A decrease in the intensity of this shifted band in the presence of this compound indicates inhibition of AP-1 DNA binding.
Western Blot Analysis
Western blotting is used to determine the protein levels of AP-1 components (e.g., c-Jun, c-Fos) and downstream targets.
Materials:
-
Whole-cell lysates from treated and control cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for c-Jun, c-Fos, Cyclin D1, NOS-3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Cell Lysis: Prepare whole-cell lysates from treated and control cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if AP-1 is bound to the promoter region of specific target genes in vivo.
Materials:
-
Cells treated with this compound and/or an AP-1 activator.
-
Formaldehyde for cross-linking.
-
Lysis and sonication buffers.
-
Antibody against an AP-1 component (e.g., c-Jun or c-Fos).
-
Protein A/G magnetic beads or agarose.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting the promoter of a potential AP-1 target gene and a negative control region.
-
qPCR master mix and instrument.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against an AP-1 component overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter of the target gene. A higher amplification in the sample immunoprecipitated with the AP-1 antibody compared to a negative control (e.g., IgG) indicates AP-1 binding. A decrease in this enrichment with this compound treatment would demonstrate inhibition of AP-1 binding to the promoter.
Conclusion
This compound stands out as a critical research tool for investigating the complex roles of the AP-1 transcription factor in cellular signaling. Its ability to selectively inhibit AP-1 without directly activating RAREs allows for a more precise delineation of AP-1-mediated pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the multifaceted effects of this compound in various biological contexts, from fundamental cell biology to preclinical drug development. Further research into the precise molecular interactions between this compound, RARs, and the AP-1 complex will undoubtedly provide deeper insights into its mechanism of action and unlock its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 6. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
The Therapeutic Potential of SR 11302: A Selective AP-1 Inhibitor for Oncological and Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SR 11302 is a synthetic retinoid analogue that has emerged as a promising therapeutic agent due to its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike traditional retinoids, this compound effectively blocks AP-1 activity without transactivating the retinoic acid response element (RARE), thereby offering a more targeted therapeutic approach with a potentially improved side-effect profile. This document provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, with a primary focus on its applications in oncology and inflammatory conditions. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development efforts.
Introduction
The Activator Protein-1 (AP-1) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] Dysregulation of the AP-1 signaling pathway is a hallmark of various pathologies, most notably cancer, where it drives tumor progression and metastasis.[2] AP-1 is a dimeric complex typically composed of proteins from the Jun, Fos, and ATF families.[1] this compound is a novel retinoid that selectively inhibits AP-1-mediated gene transcription.[3] This selectivity is achieved through its binding to retinoic acid receptors (RARα and RARγ) without activating the transcriptional machinery associated with RARE.[1][3] This unique mechanism of action positions this compound as a compelling candidate for therapeutic intervention in diseases driven by aberrant AP-1 activity.
Mechanism of Action
This compound exerts its therapeutic effects by specifically antagonizing the AP-1 transcription factor. It does not activate RARs or RXRs, which is a common characteristic of other retinoids.[2][4] The inhibitory action of this compound on AP-1 is central to its anti-proliferative and anti-inflammatory properties.
Signaling Pathway of AP-1 Inhibition by this compound
References
- 1. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SR 11302: Dissolution and Storage Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 11302 is a synthetic retinoid recognized for its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike other retinoids, this compound does not activate transcription through the retinoic acid response element (RARE), making it a valuable tool for specifically investigating AP-1-mediated signaling pathways.[1][2] AP-1 is a critical regulator of genes involved in cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[2] Due to its selective inhibitory action, this compound is frequently utilized in cancer and inflammation research to dissect the role of AP-1 in various pathological conditions.[1][2] Proper dissolution and storage of this compound are paramount to ensure its stability and efficacy in experimental settings. These application notes provide detailed protocols for the dissolution and storage of this compound, alongside a summary of its solubility in various solvents and an overview of the AP-1 signaling pathway it modulates.
Data Presentation: Solubility and Storage of this compound
The following table summarizes the solubility of this compound in various common laboratory solvents and provides recommended storage conditions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Recommended Storage Temperature | Stability of Stock Solution |
| DMSO | 10 - 75 mg/mL | 26.5 - 199.18 mM | -20°C or -80°C | Up to 6 months at -80°C (protect from light) |
| Ethanol | 0.5 - 10 mg/mL | 1.3 - 26.5 mM | -20°C or -80°C | Short-term |
| DMF | 20 mg/mL | 53.1 mM | -20°C | Not specified |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | 0.88 mM | Short-term use | Not recommended for long-term storage |
Data compiled from multiple sources.[1][3][4] Note that solubility can be affected by the purity of the compound and the solvent.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous/fresh DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Handling: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3765 mg of this compound (Molecular Weight: 376.54 g/mol ).
-
Dissolution:
-
Add the appropriate volume of fresh DMSO to the vial containing the this compound powder. For a 10 mM solution, add 100 µL of DMSO for every 0.3765 mg of this compound.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming of the tube at 37°C for 10 minutes and/or sonication in an ultrasonic bath for a few minutes can aid in solubilization.[5]
-
-
Verification: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (up to 6 months).[2][6] It is crucial to protect the stock solution from light.[6]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into an aqueous medium for use in cell culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, it is advisable to perform serial dilutions.
-
For a final concentration of 1 µM, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to get a 10 µM solution. Mix gently by pipetting.
-
Then, add 100 µL of the 10 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 1 µM concentration.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be feasible. For example, to achieve a 1 µM final concentration, add 1 µL of the 10 mM stock solution directly to 10 mL of pre-warmed cell culture medium.
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting immediately before adding it to the cell cultures.
-
Vehicle Control: It is essential to include a vehicle control in your experiments by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous working solutions.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the AP-1 signaling pathway inhibited by this compound and a typical experimental workflow for its use.
Caption: AP-1 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for preparing and using this compound in cell-based assays.
References
- 1. AP1 Transcription Factors in Epidermal Differentiation and Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AP-1 | Tocris Bioscience [tocris.com]
- 3. AP-1 Transcription Factors as Regulators of Immune Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
optimal working concentration of SR 11302 in vitro
Application Notes and Protocols: SR 11302
Topic: Optimal Working Concentration of this compound In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] Unlike other retinoids, this compound is distinguished by its ability to inhibit AP-1 activity without activating the retinoic acid response element (RARE), thereby minimizing off-target effects associated with retinoic acid receptor (RAR) activation.[2][3][4] AP-1, a dimeric complex typically composed of proteins from the Jun and Fos families, is a critical regulator of gene expression involved in cellular processes such as proliferation, differentiation, apoptosis, and transformation.[5][6] Dysregulation of the AP-1 signaling pathway is implicated in various pathologies, including cancer.[6][7] The selectivity of this compound makes it an invaluable tool for dissecting the role of AP-1 in these processes. These notes provide a summary of effective concentrations and detailed protocols for its use in vitro.
Data Presentation: Effective Concentrations of this compound In Vitro
The optimal concentration of this compound is cell-type and context-dependent. The following table summarizes concentrations used in various published studies to guide the selection of an appropriate starting range for your experiments.
| Cell Line | Concentration(s) | Incubation Time | Assay Type | Observed Effect | Citation(s) |
| Human Lung Cancer (A549, H1299, H460) | 1 µM | 4 days | Cell Viability (2D) | No significant impact on the viability of parental cells grown in 2D culture. | [5][8] |
| Human Lung Cancer (A549, H1299, H460) | 1 µM | Up to 20 days | 4D Ex Vivo Model | Significantly fewer metastatic lesions formed. Reduced viability of circulating tumor cells (CTCs). | [5][8] |
| Human Gastric Adenocarcinoma (AGS) | 2 µM | 48 hours | Cell Proliferation | Inhibition of Helicobacter pylori-induced cell proliferation. | [1] |
| Human Gastric Adenocarcinoma (AGS) | 2 µM | 24 hours | Western Blot | Inhibition of H. pylori-induced expression of β-catenin and c-myc. | [1] |
| Human Hepatoma (HepG2) | 1, 10, 50 µM | Not specified | Western Blot | Dose-dependent recovery of NOS-3 expression in the presence of GCDCA. | [9] |
| Human Hepatoma (HepG2) | 10, 50 µM | 96 hours | Caspase-3 Activity, Cell Proliferation | Protection from glycochenodeoxycholic acid (GCDCA)-induced cytotoxicity and apoptosis. | [9][10] |
| Hypoxia-Treated Adrenocortical Cells | 1 µM | Not specified | AP-1 Activity | Inhibited AP-1 transcription factor activity and decreased aldosterone levels by 61.9%. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in vitro.
Caption: this compound inhibits the AP-1 signaling pathway.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
General Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol.[2] A common stock concentration is 10 mM.[8]
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving it in an appropriate solvent (e.g., DMSO or ethanol). For example, to make 1 mL of a 10 mM stock from this compound (M.Wt: 376.54), dissolve 3.77 mg in 1 mL of solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.[1][8]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations using sterile cell culture medium. Ensure the final solvent concentration in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability / Proliferation Assay (MTS/MTT Method)
This protocol is adapted from standard cell viability assay procedures.[11][12][13]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and are in the logarithmic growth phase).
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.[12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, a solubilization step is required after this incubation (add 100 µL of solubilization solution to each well).[12]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[11][12]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for AP-1 Pathway Proteins (e.g., c-Jun, c-Fos)
This protocol allows for the assessment of this compound's effect on the expression and phosphorylation of key AP-1 pathway proteins.
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes. Grow them to 70-80% confluency. Treat the cells with the desired concentrations of this compound and/or an AP-1 activator (e.g., TPA, UV) for the specified duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-c-Jun, anti-phospho-c-Jun, anti-c-Fos) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Migration Assay (Transwell Method)
This protocol, based on a published study, assesses the effect of this compound on cancer cell migration.[8]
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium.
-
Assay Setup:
-
Place 8 µm pore size transwell inserts into a 24-well plate.
-
Add 500-700 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.
-
-
Treatment and Seeding: Add the desired concentration of this compound (e.g., 1 µM) or vehicle to the cell suspension. Immediately seed 100-200 µL of the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Staining and Visualization:
-
Carefully remove the non-migrated cells from the top surface of the insert using a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol or 4% paraformaldehyde.
-
Stain the cells with a suitable stain (e.g., 0.1% Crystal Violet).
-
-
Quantification: Wash the inserts, allow them to dry, and count the migrated cells in several representative fields of view under a microscope. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. sp600125.com [sp600125.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 11. thno.org [thno.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for SR 11302 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 11302 is a synthetic retinoid that functions as a potent and selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] Unlike conventional retinoids, this compound does not activate transcription through the retinoic acid response element (RARE), allowing for the specific investigation of AP-1-mediated biological processes.[1][2][3] AP-1 is a dimeric transcription factor, composed primarily of proteins from the Jun and Fos families, that plays a critical role in regulating gene expression involved in cell proliferation, differentiation, apoptosis, and transformation.[4] Dysregulation of the AP-1 signaling pathway is implicated in various pathologies, including cancer. This document provides detailed application notes and protocols for the in vivo administration of this compound to support preclinical research.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 376.54 g/mol |
| Formula | C₂₆H₃₂O₂ |
| CAS Number | 160162-42-5 |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 10 mM).[5] Also soluble in DMF (20 mg/ml) and a 1:2 solution of DMF:PBS (pH 7.2) (0.33 mg/ml).[3] |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months, protected from light.[2] |
Mechanism of Action: AP-1 Inhibition
This compound selectively inhibits the transcriptional activity of AP-1. The AP-1 complex is a downstream effector of multiple signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (ERK, JNK, p38). Upon activation by various stimuli such as growth factors, cytokines, and stress, these pathways lead to the phosphorylation and activation of Jun and Fos proteins. The activated AP-1 heterodimer then translocates to the nucleus and binds to specific DNA sequences (TPA-responsive elements or TREs) in the promoter and enhancer regions of target genes, thereby regulating their transcription. These target genes are involved in a wide array of cellular processes, including cell proliferation, invasion, metastasis, and apoptosis. This compound's inhibitory action allows for the elucidation of AP-1's role in these pathological processes.
Figure 1: Simplified signaling pathway of AP-1 inhibition by this compound.
Quantitative Data from In Vivo Studies
The following table summarizes quantitative data from preclinical studies investigating the efficacy of this compound.
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Vldlr-/- mice | Oral Gavage | 0.5 mg/kg (low dose), 1 mg/kg (high dose), daily | Dose-dependent reduction in total vascular lesion number and size. High dose reduced lesion number by 48% and size by 40%.[1][6] | [1][6] |
| AP-1 Luciferase Transgenic Mice | Topical | 0.1 µM | Significantly suppressed phorbol ester-induced papilloma formation and AP-1 activation.[7] | [7] |
| DMBA-initiated mouse skin | Topical | Not specified | Markedly inhibited TPA-induced papilloma formation.[8] | [8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is based on studies investigating the effect of this compound on vascular lesions in Vldlr-/- mice.[1][6]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO + 90% (20% SBE-β-CD in Saline) or 1% CMC-Na in saline)
-
Sterile saline
-
Gavage needles (18-20 gauge for adult mice, with a rounded tip)[9][10]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Weigh each mouse on the day of dosing to calculate the precise volume to be administered. The recommended dosing volume should not exceed 10 mL/kg of body weight.[10]
-
-
Dosing Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For the final dosing solution, a formulation of 10% DMSO + 90% (20% SBE-β-CD in Saline) can be used to create a suspension.[6] To prepare, add the required volume of the DMSO stock solution to the SBE-β-CD saline solution and mix thoroughly.[6]
-
Alternatively, a suspension in 1% CMC-Na in saline can be prepared.[6]
-
The final concentration of the dosing solution should be calculated based on the desired dosage (e.g., 0.5 or 1 mg/kg) and the average weight of the mice.
-
-
Administration:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[9]
-
Measure the appropriate length of the gavage needle by holding it alongside the mouse from the corner of the mouth to the last rib. Mark the needle to avoid over-insertion.[11]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[9][11]
-
Once the needle is in the stomach (up to the pre-measured mark), slowly administer the dosing solution.
-
Carefully withdraw the needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.[9]
-
-
Dosing Schedule:
-
Administer this compound or vehicle control daily for the duration of the study.
-
Figure 2: Experimental workflow for oral gavage administration of this compound.
Protocol 2: Topical Administration on Mouse Skin
This protocol is adapted from studies on skin carcinogenesis in mice.[7][8]
Materials:
-
This compound
-
Vehicle (e.g., Acetone or Ethanol)
-
Pipette or syringe for application
-
Electric clippers
-
Topical depilatory cream (optional)
Procedure:
-
Animal Preparation:
-
One to two days before the first treatment, shave the dorsal skin of the mice using electric clippers.[12] For complete hair removal, a topical depilatory cream can be applied, followed by gentle wiping.
-
Allow the skin to rest for at least 24 hours to minimize any irritation.
-
-
Dosing Solution Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent like acetone or ethanol. A concentration of 0.1 µM was shown to be effective.[7] The concentration should be adjusted based on the desired dose per unit area.
-
-
Administration:
-
Gently restrain the mouse.
-
Using a pipette or syringe, apply a defined volume of the this compound solution or vehicle control to the shaved area of the dorsal skin. A typical application volume is around 100-200 µL, depending on the size of the application area.
-
Allow the solvent to evaporate.
-
-
Dosing Schedule:
-
The frequency of application will depend on the experimental design. In some skin carcinogenesis models, topical agents are applied twice weekly.[13]
-
Figure 3: Experimental workflow for topical application of this compound.
Concluding Remarks
This compound is a valuable tool for investigating the role of the AP-1 signaling pathway in various physiological and pathological conditions. The protocols provided herein offer a starting point for in vivo studies. Researchers should optimize these protocols based on their specific experimental models and objectives. Careful consideration of the vehicle, dosage, and administration route is crucial for obtaining reliable and reproducible results. As with all animal studies, all procedures should be performed in accordance with institutional and national guidelines for animal care and use.
References
- 1. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Advances in the relationship between AP-1 and tumorigenesis, development and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of AP-1 in self-sufficient proliferation and migration of cancer cells and its potential impact on an autocrine/paracrine loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. Skin-specific knockdown of hyaluronan in mice by an optimized topical 4-methylumbelliferone formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: SR 11302 Treatment of Lung Cancer Cell Lines A549 and H1299
Abstract
These application notes provide a comprehensive guide for researchers on the use of SR 11302, a potent and selective inhibitor of the Activator Protein-1 (AP-1) transcription factor, for studying non-small cell lung cancer (NSCLC). We focus on two widely used NSCLC cell lines, A549 (p53 wild-type) and H1299 (p53-null). This compound has been shown to inhibit AP-1 activity without activating the retinoic acid response element (RARE).[1][2] In advanced 3D/4D culture models, this compound significantly reduces the formation of metastatic lesions and the viability of circulating tumor cells (CTCs) derived from both A549 and H1299 lines.[3][4] Furthermore, at higher concentrations, it effectively suppresses the colony-forming ability of A549 cells in 2D culture.[5] This document provides detailed protocols for cell culture, this compound preparation, and key assays, along with tabulated data and diagrams of the underlying signaling pathways and experimental workflows.
Mechanism of Action: AP-1 Inhibition
Activator Protein-1 (AP-1) is a transcription factor that is frequently overactive in NSCLC and plays a crucial role in oncogenesis by promoting cell proliferation, differentiation, and apoptosis.[1][3][6] AP-1 enhances the expression of oncogenes by mediating the interaction between promoters and enhancers.[6] this compound functions by specifically inhibiting the transcriptional activity of AP-1. This action blocks the downstream expression of AP-1 target genes, thereby suppressing oncogenic processes like metastasis and proliferation.[5][6]
Caption: this compound inhibits the AP-1 transcription factor, blocking oncogene expression.
Data Summary
The efficacy of this compound has been quantified in various experimental settings. The following tables summarize the key findings for its effects on A549 and H1299 cells.
Table 1: Effect of this compound (1 µM) in ex vivo 4D Lung Model
| Cell Line | Parameter Measured | Treatment | Result | p-value | Reference |
| A549 | Metastatic Lesion Formation | This compound (1 µM) | Significant Reduction | p = 0.01 | [3] |
| Viable Circulating Tumor Cells | This compound (1 µM) | Significant Reduction | p = 0.008 | [3] | |
| Parental Cell Viability (2D) | This compound (1 µM) | No Significant Impact | p = 0.93 | [3][4] | |
| H1299 | Metastatic Lesion Formation | This compound (1 µM) | Significant Reduction | p = 0.02 | [3] |
| Viable Circulating Tumor Cells | This compound (1 µM) | Significant Reduction | p = 0.01 | [3][4] | |
| Parental Cell Viability (2D) | This compound (1 µM) | No Significant Impact | p = 0.25 | [3][4] |
Table 2: Effect of this compound on Colony Formation (2D Culture)
| Cell Line | Assay | Treatment | Result | p-value | Reference |
| A549 | Colony Formation Assay | This compound (10 µM) | Significant Inhibition | p < 0.0001 | [5] |
Note: The differential effect between the 4D model and standard 2D viability assays highlights the importance of the tumor microenvironment in mediating the anti-metastatic effects of this compound. The inhibitory effect on colony formation suggests an anti-proliferative or pro-apoptotic effect at higher concentrations or over longer exposure periods.
Experimental Protocols
Protocol 1: Cell Culture of A549 and H1299 Lines
-
Materials:
-
A549 and H1299 cell lines (ATCC)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 flasks, 6-well plates, 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture cells in T-75 flasks with supplemented medium.
-
Passage cells when they reach 80-90% confluency. To passage, wash with PBS, add 1-2 mL of Trypsin-EDTA, and incubate for 3-5 minutes.
-
Neutralize trypsin with 5-10 mL of complete medium and centrifuge at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet and seed into new flasks or plates at the desired density.
-
Protocol 2: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (CAS No: 160162-42-5)
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, dissolve 3.77 mg of this compound (M.Wt: 376.54) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.[2]
-
For experiments, dilute the stock solution to the desired final concentration (e.g., 1 µM or 10 µM) in the cell culture medium. Ensure the final DMSO concentration in the medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
-
Protocol 3: Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Caption: Workflow for assessing the effect of this compound on cell colony formation.
-
Materials:
-
6-well plates
-
Complete medium
-
This compound stock solution
-
Methanol (for fixing)
-
0.5% Crystal Violet solution (for staining)
-
-
Procedure:
-
Seed A549 or H1299 cells at a low density (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Prepare medium containing the desired concentration of this compound (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the treatment or vehicle medium.
-
Incubate the plates for 10-14 days in a humidified incubator, replacing the medium with fresh treatment/vehicle medium every 3-4 days.
-
After 10-14 days, when visible colonies have formed, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of ice-cold methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells thoroughly with water until the background is clear.
-
Air dry the plates and count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Quantify the results and determine the statistical significance of any reduction in colony formation.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of SR 11302 in a 4D Ex Vivo Lung Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Activator Protein-1 (AP-1) transcription factor is a critical regulator of cellular processes such as differentiation, proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the progression and metastasis of various cancers, including lung cancer. The AP-1 complex, composed of proteins from the Jun and Fos families, represents a promising therapeutic target. SR 11302 is a synthetic retinoid that selectively inhibits AP-1 activity without activating retinoic acid response elements (RAREs).[3][4][5] This document provides a detailed protocol for evaluating the efficacy of this compound in a 4D ex vivo lung cancer model, a sophisticated platform that recapitulates the dynamic tumor microenvironment and metastatic cascade.[1][6][7]
Principle of the 4D Ex Vivo Lung Cancer Model
The 4D ex vivo lung cancer model utilizes a decellularized lung scaffold that is repopulated with lung cancer cells.[8][9] This model is termed "4D" because it incorporates the three-dimensional (3D) architecture of the lung with the fourth dimension of continuous media flow, mimicking blood circulation.[1] This dynamic system allows for the study of primary tumor growth, the shedding of circulating tumor cells (CTCs), and the formation of metastatic lesions in a controlled ex vivo environment.[1][6][7]
Materials and Reagents
-
Cell Lines: Human lung adenocarcinoma cell lines (e.g., A549, H1299, NCI-H460).
-
This compound: AP-1 inhibitor (Tocris Bioscience, Cat. No. 1636 or equivalent).
-
Vehicle Control: Ethanol or DMSO (as per this compound solvent).
-
Decellularized Lung Scaffolds: Prepared from rodent lungs.
-
Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Bioreactor System: Perfusion bioreactor capable of maintaining sterile conditions and continuous media flow.
-
Reagents for Analysis:
-
Viability assays (e.g., Trypan Blue, Calcein-AM/Ethidium Homodimer).
-
Immunohistochemistry (IHC) reagents (e.g., antibodies against c-Fos, c-Jun, Ki-67).
-
RNA/protein extraction kits and reagents for qPCR/Western blotting.
-
Microscopy equipment (brightfield, fluorescence).
-
Experimental Protocol
Preparation of the 4D Ex Vivo Lung Cancer Model
-
Scaffold Preparation: Decellularize rodent lungs using established protocols, typically involving perfusion with detergents and washes to remove cellular components while preserving the extracellular matrix architecture.[8][9]
-
Bioreactor Setup: Place the decellularized lung scaffold in a sterile perfusion bioreactor.
-
Cell Seeding:
-
Prepare a single-cell suspension of human lung cancer cells (e.g., A549, H1299, or H460) at a concentration of 1 x 10^6 cells/mL.
-
Seed the cells into the left lobe of the lung scaffold via the trachea.[7]
-
-
Model Maturation: Culture the seeded lung in the bioreactor with continuous perfusion of cell culture media for 5-7 days to allow for primary tumor formation.
This compound Treatment
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in the appropriate solvent (e.g., ethanol).
-
Treatment Groups:
-
Treatment Administration: Add the vehicle or this compound directly to the circulating culture medium in the bioreactor.
-
Treatment Duration: Continue the treatment for a predefined period, for instance, 20 days, with media changes and re-dosing every 2-3 days.
Endpoint Analysis
-
Primary Tumor Growth:
-
At designated time points (e.g., days 5, 10, 15, 20), measure the size of the primary tumor nodules.[1]
-
At the end of the experiment, harvest the primary tumor for histological analysis (H&E staining) and immunohistochemistry for proliferation markers (e.g., Ki-67).
-
-
Circulating Tumor Cells (CTCs):
-
Metastatic Lesion Formation:
Data Presentation
Table 1: Effect of this compound on Primary Tumor Size
| Treatment Group | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) |
| Vehicle Control | X ± SD | Y ± SD | Z ± SD | A ± SD |
| This compound (1 µM) | X' ± SD | Y' ± SD | Z' ± SD | A' ± SD |
Table 2: Viability of Circulating Tumor Cells (CTCs) after 4 Days in Culture
| Cell Line | Treatment Group | Number of Viable Cells (x10⁴) | p-value |
| A549 | Vehicle Control | V ± SD | < 0.01 |
| This compound (1 µM) | V' ± SD | ||
| H1299 | Vehicle Control | W ± SD | < 0.05 |
| This compound (1 µM) | W' ± SD | ||
| H460 | Vehicle Control | Z ± SD | < 0.05 |
| This compound (1 µM) | Z' ± SD |
Table 3: Quantification of Metastatic Lesions
| Cell Line | Treatment Group | Tumor Cells per High-Power Field | p-value |
| A549 | Vehicle Control | M ± SD | < 0.05 |
| This compound (1 µM) | M' ± SD | ||
| H1299 | Vehicle Control | N ± SD | < 0.05 |
| This compound (1 µM) | N' ± SD | ||
| H460 | Vehicle Control | P ± SD | < 0.01 |
| This compound (1 µM) | P' ± SD |
Expected Outcomes
Based on existing research, treatment with this compound is not expected to significantly impact the growth of the primary tumor in the 4D ex vivo lung cancer model.[1] However, a significant reduction in the viability of circulating tumor cells and a decrease in the number of metastatic lesions are anticipated.[1][2] These findings suggest that this compound may primarily target the survival and metastatic potential of cancer cells that have detached from the primary tumor.
Visualizations
Caption: Signaling pathway of AP-1 and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in the 4D ex vivo lung cancer model.
References
- 1. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sp600125.com [sp600125.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Ex vivo four-dimensional lung cancer model mimics metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex Vivo 4D Lung Cancer Model Mimics Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SR 11302 in the Study of Circulating Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulating tumor cells (CTCs) are critical mediators of cancer metastasis, the primary cause of cancer-related mortality.[1] The study of CTCs offers a minimally invasive window into the biology of metastatic disease, enabling research into novel therapeutic strategies to prevent the formation of secondary tumors.[1] One such promising therapeutic agent is SR 11302, a synthetic retinoid that has been identified as a specific inhibitor of the Activator Protein-1 (AP-1) transcription factor.[2][3] AP-1, a dimeric complex typically composed of proteins from the Jun and Fos families, is a critical regulator of genes involved in cell proliferation, differentiation, apoptosis, and transformation.[4] Notably, components of AP-1, such as c-Jun and c-Fos, are found to be upregulated in CTCs compared to primary tumors, suggesting a key role for AP-1 in CTC survival and metastatic potential.[4]
This compound selectively inhibits AP-1 activity without activating retinoic acid response elements (RAREs), providing a targeted approach to dissect the role of AP-1 in cancer progression.[2][3] These application notes provide a comprehensive overview of the use of this compound in CTC research, including its mechanism of action, quantitative effects on CTC viability and metastasis, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the AP-1 transcription factor.[2] The AP-1 complex, when activated by upstream signaling cascades such as the MAPK pathway, binds to specific DNA sequences (12-O-tetradecanoylphorbol-13-acetate-responsive elements, or TREs) in the promoter and enhancer regions of target genes.[5] This binding initiates the transcription of genes that are crucial for cell proliferation and survival. This compound interferes with this process, leading to the downregulation of AP-1 target genes. In the context of CTCs, where c-Jun and c-Fos are overexpressed, this compound treatment has been shown to reduce c-Jun expression in the primary tumor, thereby impacting the viability of the CTCs shed from it.[4]
Caption: this compound inhibits the AP-1 signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on lung cancer CTCs and metastatic lesion formation as reported in the study by Mishra et al. (2017). All experiments in the 4D lung cancer model were conducted using a 1 µM concentration of this compound.[4]
Table 1: Effect of this compound on Viability of CTCs and Parental Cancer Cells
| Cell Line | Model | Treatment | Outcome | p-value |
| H460 | 4D Model CTCs | This compound (1 µM) | Significantly fewer viable cells | p = 0.04 |
| A549 | 4D Model CTCs | This compound (1 µM) | Significantly fewer viable cells | p = 0.008 |
| H1299 | 4D Model CTCs | This compound (1 µM) | Significantly fewer viable cells | p = 0.01 |
| H460 | 2D Culture | This compound (1 µM) | No impact on viability | p = 0.87 |
| A549 | 2D Culture | This compound (1 µM) | No impact on viability | p = 0.93 |
| H1299 | 2D Culture | This compound (1 µM) | No impact on viability | p = 0.25 |
Table 2: Effect of this compound on Metastatic Lesion Formation in the 4D Lung Cancer Model
| Cell Line | Treatment | Outcome | p-value |
| H460 | This compound (1 µM) | Significantly fewer tumor cells at metastatic site | p = 0.009 |
| A549 | This compound (1 µM) | Significantly fewer tumor cells at metastatic site | p = 0.01 |
| H1299 | This compound (1 µM) | Significantly fewer tumor cells at metastatic site | p = 0.02 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in the study of CTCs.
Caption: Experimental workflow for studying this compound effects on CTCs.
Protocol 1: Treatment of Cancer Cell Lines with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound for subsequent analysis.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 96-well culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluent) at the time of treatment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration for in vitro CTC studies is 1 µM.[4]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound dose.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). For the 4D model, treatment is applied daily.[4]
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various assays, such as viability assays (Protocol 2) or Western blotting (Protocol 4).
-
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol is for determining the number of viable cells after treatment with this compound. It is based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[6]
Materials:
-
Cell suspension (from treatment protocol or CTC collection)
-
Trypan Blue solution (0.4%)
-
Hemocytometer with coverslip
-
Microscope
-
Micropipettes and tips
Procedure:
-
Sample Preparation:
-
Harvest cells and create a single-cell suspension.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[7] Mix gently.
-
-
Incubation:
-
Incubate the cell-dye mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[6]
-
-
Cell Counting:
-
Load 10 µL of the mixture into a clean hemocytometer.[6]
-
Place the hemocytometer on the microscope stage.
-
Under low magnification, count the number of live (clear, unstained) and dead (blue-stained) cells in the four large corner squares.
-
-
Calculations:
-
Total Cells/mL = (Average number of total cells in the four squares) x Dilution Factor (2 in this case) x 10⁴
-
Viable Cells/mL = (Average number of live cells in the four squares) x Dilution Factor (2) x 10⁴
-
Percent Viability (%) = (Number of viable cells / Total number of cells) x 100[6]
-
Protocol 3: Transwell Cell Migration Assay
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (typically 8 µm pore size for cancer cells) and companion 24-well plates
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol or 4% paraformaldehyde (for fixation)
-
Crystal Violet stain (0.5% in 25% methanol)
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells by incubating them in serum-free medium for 16-24 hours prior to the assay.
-
On the day of the assay, trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chambers of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
To the cell suspension in the upper chamber, add this compound to the desired final concentration (e.g., 1 µM). Include a vehicle control.
-
Carefully place the inserts into the lower wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours. The optimal time should be determined empirically for each cell line.
-
-
Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each condition.
-
Protocol 4: Western Blot Analysis for AP-1 Components (c-Fos and c-Jun)
This protocol is for detecting the expression levels of c-Fos and c-Jun proteins in cell lysates after treatment.
Materials:
-
Treated cell pellets
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-c-Fos, anti-c-Jun, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Mix 20-30 µg of protein with 4X Laemmli buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Jun) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Additional Application Insights
Differential Effects of this compound
An important finding is the differential effect of this compound on CTCs versus cancer cells in a standard 2D culture. This compound significantly reduces the viability of CTCs generated from a 3D microenvironment but has no impact on the same parental cell lines grown in a 2D monolayer.[4] This suggests that the 3D tumor microenvironment induces a dependency on the AP-1 signaling pathway for CTC survival, which can be effectively targeted by this compound. This highlights the importance of using advanced culture models, like the 4D ex vivo model, to identify relevant therapeutic targets for metastatic disease.
References
- 1. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Fos (FOS) | Abcam [abcam.com]
- 6. filgen.jp [filgen.jp]
- 7. Circulating Tumor Cell Isolation, Culture, and Downstream Molecular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preparing SR 11302 Stock Solution in DMSO: An Application Note and Protocol
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation, storage, and application of a Dimethyl Sulfoxide (DMSO) stock solution of SR 11302, a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2][3] The protocols outlined herein are intended to ensure the accurate and effective use of this compound in a research setting, facilitating reproducible experimental outcomes. Included are detailed methodologies for stock solution preparation, storage recommendations, and a summary of its biological activity.
Introduction to this compound
This compound is a synthetic retinoid that functions as a potent and selective inhibitor of the AP-1 transcription factor.[1][2] Unlike other retinoids, this compound does not activate the retinoic acid response element (RARE), allowing for the specific investigation of AP-1 mediated signaling pathways.[1][2] The AP-1 complex, composed of proteins from the Jun and Fos families, plays a critical role in regulating gene expression involved in cellular proliferation, differentiation, and apoptosis.[3][4][5] Dysregulation of the AP-1 pathway is implicated in various pathologies, including cancer. This compound has been utilized in research to probe the involvement of AP-1 in these processes and has demonstrated antitumor effects in vivo.[2][4]
Physicochemical and Solubility Data
Accurate preparation of a stock solution begins with a clear understanding of the compound's properties. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 376.53 g/mol | [1] |
| Formula | C₂₆H₃₂O₂ | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | 33.33 mg/mL (88.52 mM) | [1] |
| Other Solubilities | Ethanol: 10 mM | [2] |
| Storage (Solid) | -20°C for up to 3 years | [6] |
| Storage (DMSO Stock) | -80°C for up to 6 months (protect from light) | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for laboratory use.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.765 mg of this compound.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For 3.765 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.[1] The stock solution is stable for up to 6 months under these conditions.[1]
-
Preparation of Working Solutions
For most in vitro cell-based assays, the stock solution will need to be further diluted to a final working concentration.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (in DMSO): It is recommended to perform initial serial dilutions in DMSO before adding to an aqueous medium to prevent precipitation.[7]
-
Final Dilution (in Culture Medium): Add the final diluted DMSO sample to the cell culture medium to achieve the desired working concentration (e.g., 1-10 µM). Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Quality Control
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitates are observed, warm the solution to room temperature and sonicate briefly.
-
Purity Confirmation: The purity of the compound should be as stated by the manufacturer, typically ≥95%.[2]
-
Functional Assay: Periodically, the biological activity of the stock solution can be confirmed using a relevant functional assay, such as an AP-1 reporter assay.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the transcriptional activity of AP-1. This is achieved without directly interacting with retinoic acid receptors (RARs) or retinoid X receptors (RXRs).[2][6] The inhibition of AP-1 leads to the downregulation of target genes involved in cell proliferation and transformation, such as β-catenin and c-myc.[1]
Caption: this compound inhibits the AP-1 signaling pathway.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for utilizing the this compound stock solution in cell-based experiments.
Caption: Experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. sp600125.com [sp600125.com]
- 5. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for SR 11302 in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 11302 is a synthetic retinoid that functions as a potent and selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1] Unlike many other retinoids, this compound's mechanism of action is distinguished by its ability to inhibit AP-1 activity without activating the retinoic acid response element (RARE).[1] This specificity makes this compound an invaluable tool for dissecting the signaling pathways mediated by AP-1 and for investigating the therapeutic potential of AP-1 inhibition in various pathological conditions, including cancer and inflammatory diseases.[1][2][3] Luciferase reporter assays are a cornerstone for studying the modulation of transcription factor activity. By placing the luciferase gene under the control of a promoter containing AP-1 response elements (TPA-responsive elements or TREs), the resulting light output provides a quantitative measure of AP-1 transcriptional activity.[1][4] This document provides detailed application notes and protocols for the use of this compound in luciferase reporter assays to monitor and quantify the inhibition of AP-1 signaling.
Mechanism of Action of this compound
This compound selectively inhibits the transcriptional activity of AP-1, a dimeric transcription factor typically composed of proteins from the Jun and Fos families.[1][5] AP-1 plays a crucial role in regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis.[2][5] The inhibitory effect of this compound on AP-1 is not mediated through the classical retinoic acid receptors (RARs) or retinoid X receptors (RXRs) that lead to RARE-dependent gene transcription. This compound has been shown to have no activity at RARα, RARβ, RARγ, and RXRα with an EC50 greater than 1 µM. This selective anti-AP-1 activity allows researchers to specifically investigate the consequences of blocking AP-1 signaling pathways.
Data Presentation: Inhibition of AP-1 Activity by this compound
The following tables summarize the quantitative data on the inhibitory effect of this compound on AP-1 activity from various studies. These studies typically utilize a luciferase reporter construct driven by an AP-1-responsive promoter, which is activated by a stimulus such as the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA).
Table 1: Dose-Dependent Inhibition of TPA-Induced AP-1 Luciferase Activity in Transgenic Mice [1]
| Treatment Group | Relative AP-1 Luciferase Activity (Mean ± SE) | % Inhibition |
| Control (Acetone) | 1.0 ± 0.2 | - |
| TPA (5 nmol) | 15.2 ± 2.5 | 0% (Reference) |
| TPA + this compound (10 nmol) | 4.8 ± 1.1 | ~68% |
This in vivo study utilized transgenic mice expressing a 2X TRE luciferase reporter gene. AP-1 activity was induced by topical application of TPA.
Table 2: Effect of this compound on AP-1 Mediated Gene Expression in Human Cancer Cell Lines [5]
| Cell Line | Treatment | Concentration of this compound | Effect on AP-1 Target Gene Expression |
| A549 (Lung Carcinoma) | This compound | 1 µM | Significant reduction in metastatic lesions |
| H1299 (Lung Carcinoma) | This compound | 1 µM | Significant reduction in metastatic lesions |
| H460 (Lung Carcinoma) | This compound | 1 µM | Significant reduction in metastatic lesions |
While this study did not report direct luciferase values, it demonstrates the functional downstream consequences of AP-1 inhibition by this compound at a commonly used concentration.
Signaling Pathways and Experimental Workflow
AP-1 Signaling Pathway and Inhibition by this compound
Various extracellular stimuli, such as growth factors, cytokines, and stress signals, can activate intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the phosphorylation and activation of Jun and Fos proteins, which then dimerize to form the active AP-1 transcription factor. AP-1 translocates to the nucleus and binds to TREs in the promoter regions of target genes, initiating their transcription. This compound acts to antagonize this transcriptional activation.
References
- 1. pnas.org [pnas.org]
- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating SR 11302: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues and optimizing the experimental use of SR 11302, a selective Activator Protein-1 (AP-1) inhibitor. This guide offers detailed protocols, troubleshooting FAQs, and data-driven solutions to ensure the successful application of this compound in your research.
Understanding this compound
This compound is a synthetic retinoid that specifically inhibits the transcriptional activity of AP-1 without activating the retinoic acid response element (RARE).[1] This selectivity makes it a valuable tool for dissecting the role of AP-1 in various signaling pathways and disease models.[1][2] However, its hydrophobic nature can present solubility challenges in aqueous experimental systems.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents. Proper dissolution is critical for accurate and reproducible experimental results.
| Solvent | Concentration (w/v) | Molar Concentration (mM) | Notes |
| DMSO | ~25 mg/mL[3] | ~66.40 mM[3] | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic, and absorbed moisture can reduce solubility.[1] Ultrasonic treatment may be needed for complete dissolution.[1] |
| 33.33 mg/mL[1] | 88.52 mM[1] | ||
| 75 mg/mL | 199.18 mM | ||
| 100 mM | Soluble to this concentration. | ||
| Ethanol | 10 mM | Soluble to this concentration. | |
| Formulation 1 (in vivo) | 2.5 mg/mL | 6.64 mM | 10% DMSO + 90% (20% SBE-β-CD in Saline).[3] Requires sequential addition of co-solvents and sonication.[3] |
| Formulation 2 (in vivo) | 2 mg/mL | 5.31 mM | 1% CMC-Na in saline water.[3] Requires ultrasonication.[3] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates after diluting the DMSO stock into my cell culture medium. What should I do?
A1: This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to prevent precipitation:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution.[4] A key technique is to add the compound stock solution directly to the pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[4][5]
-
Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% without significant cytotoxicity.[4] Maintaining a slightly higher, yet tolerable, final DMSO concentration can improve compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Use Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[4][6] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[4]
-
Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help keep it in solution.[4] If your experimental design allows, diluting the compound into serum-containing medium can be effective.
-
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] For some applications, ethanol can also be used.[7]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months), protected from light.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][8]
Q4: Can I filter-sterilize my this compound stock solution?
A4: While DMSO itself is sterile, if you need to ensure the sterility of your stock solution, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
Q5: What is a suitable vehicle control for my in vitro experiments with this compound?
A5: The vehicle control should contain the same final concentration of the solvent used to dissolve this compound (e.g., DMSO or ethanol) as is present in the experimental wells.[4][7] This is crucial to distinguish the effects of the compound from any potential effects of the solvent itself.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Ultrasonic water bath (optional)
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic water bath for a short period to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -80°C.[1]
Protocol 2: Treatment of 2D Cell Cultures with this compound
This protocol is adapted from a study on human lung cancer cell lines.[7]
Materials:
-
10 mM this compound stock solution in ethanol
-
Complete cell culture medium
-
12-well culture plates
-
Human lung cancer cells (e.g., H1299, H460, or A549)
-
Trypan blue solution
-
Cell counter
Procedure:
-
Plate 100,000 cells per well in 2 mL of complete media in a 12-well culture plate.
-
Incubate the cells overnight to allow for attachment.
-
Prepare the treatment medium by diluting the 10 mM this compound stock solution in ethanol to a final concentration of 1 µM in the complete medium.
-
For the control wells, add the same volume of ethanol to the complete medium.
-
Remove the existing medium from the cells and add the prepared treatment or control medium.
-
Incubate the cells for the desired duration (e.g., 4 days).
-
After the incubation period, trypsinize the cells and count the number of live cells using the trypan blue exclusion method and a cell counter.
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is crucial to visualize its role in the AP-1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
potential cytotoxicity of SR 11302 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cytotoxicity of the AP-1 inhibitor, SR 11302, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to my cell line?
A1: The primary activity of this compound is generally considered anti-proliferative rather than directly cytotoxic.[1] In several cancer cell lines, including lung, breast, and cervical cancer, this compound has been shown to inhibit proliferation.[1] However, in 2D cultures of human lung cancer cell lines A549, H1299, and H460, this compound at a concentration of 1 μM did not impact cell viability.[2][3] It is important to note that in a 4D ex vivo lung cancer model, the viability of circulating tumor cells was reduced by this compound treatment.[2][3]
Q2: Can this compound have a protective effect against cytotoxicity?
A2: Yes, in certain experimental contexts, this compound has demonstrated a protective role. For instance, in human hepatoma HepG2 cells, this compound protected against bile acid-induced cytotoxicity by restoring the expression of nitric oxide synthase-3 (NOS-3).[4][5] This protective effect was observed at concentrations up to 50 μM.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a retinoid that selectively inhibits the activity of the activator protein-1 (AP-1) transcription factor.[6] Unlike many other retinoids, it does not activate the retinoic acid response element (RARE).[1][6][7][8] AP-1 is a critical regulator of genes involved in cell proliferation, differentiation, and apoptosis; its inhibition is the basis for the anti-proliferative effects of this compound.[3][7]
Q4: Have in vivo studies shown any toxicity with this compound?
A4: Limited in vivo data from one study in mice suggests a lack of detectable toxicity. In that study, oral administration of this compound at doses of 0.5 mg/kg and 1 mg/kg daily did not result in any observable signs of toxicity, including no changes in body weight.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpected decrease in cell number after this compound treatment. | The observed effect is likely due to the anti-proliferative activity of this compound, which increases the cell doubling time, rather than direct cytotoxicity.[4][5] | Perform a cell proliferation assay (e.g., Ki-67 staining, BrdU incorporation) to distinguish between a cytostatic and a cytotoxic effect. Also, consider a time-course experiment to monitor cell growth over a longer period. |
| No effect on cell viability observed at tested concentrations. | The cell line may be insensitive to AP-1 inhibition for viability control, or the concentration of this compound may be too low. In some 2D culture models, this compound has shown no impact on viability.[2][3] | Confirm AP-1 activity in your cell line and its role in cell survival. Consider increasing the concentration of this compound in a dose-response experiment. It is also worth noting the culture conditions (2D vs. 3D/4D) can influence the outcome.[2][3] |
| Contradictory results in cytotoxicity assays. | The choice of cytotoxicity assay can influence the results. For example, metabolic assays (like MTT or MTS) may reflect changes in metabolic activity due to reduced proliferation rather than cell death. | Use a multi-parametric approach to assess cytotoxicity. Combine a metabolic assay with a direct measure of cell death, such as a trypan blue exclusion assay, a live/dead cell staining kit, or an assay for caspase-3 activity.[4] |
Quantitative Data Summary
Table 1: Effect of this compound on Cell Proliferation and Viability in HepG2 Cells
| Treatment | Concentration | Cell Doubling Time (hours) | Caspase-3 Activity | Accumulated Dead Cells |
| Control | - | 41.7 ± 3.3 | Baseline | Baseline |
| This compound | 50 µM | 72.6 ± 7.3 | No significant increase | Not associated with accumulation |
| GCDCA | - | 65.0 ± 9.1 | Increased | Increased |
| GCDCA + this compound | 50 µM | 160.7 ± 17.0 | Significantly reduced | Significantly reduced |
| Data extracted from a study on bile acid-induced cytotoxicity.[4] |
Table 2: Effect of this compound on the Viability of Lung Cancer Cell Lines
| Cell Line | Culture Condition | This compound Concentration | Impact on Viability |
| A549 | 2D (petri dish) | 1 µM | No impact |
| H1299 | 2D (petri dish) | 1 µM | No impact |
| H460 | 2D (petri dish) | 1 µM | No impact |
| A549 | 4D ex vivo (CTCs) | 1 µM | Significantly fewer viable cells |
| H1299 | 4D ex vivo (CTCs) | 1 µM | Significantly fewer viable cells |
| H460 | 4D ex vivo (CTCs) | 1 µM | Significantly fewer viable cells |
| Data from a study on metastatic lesion formation.[2][3] |
Experimental Protocols
Cell Viability Assessment using MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assessment by Caspase-3 Activity Assay
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells to prepare cell extracts.
-
Protein Quantification: Determine the protein concentration of each cell extract.
-
Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for the time specified by the assay kit manufacturer.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Normalization: Normalize the caspase-3 activity to the protein concentration of each sample.
Visualizations
Caption: Simplified signaling pathway showing this compound inhibition of AP-1.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. sp600125.com [sp600125.com]
- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
minimizing off-target effects of SR 11302 treatment
Technical Support Center: SR 11302
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of this compound, a selective activator protein-1 (AP-1) inhibitor. The information provided is intended to help minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic retinoid that functions as a specific inhibitor of the activator protein-1 (AP-1) transcription factor.[1][2] Its primary mechanism is to block the transcriptional activity of AP-1 without activating the retinoic acid response element (RARE).[3][4] This selectivity is a key feature, as it distinguishes this compound from other retinoids that may have broader effects, thus minimizing certain off-target activities.[3][5]
Q2: What are the known off-target effects of this compound?
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in several organic solvents. For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a concentrated stock solution, for example, 10 mM in DMSO, which can then be further diluted in culture medium for in vitro experiments.[4] Stock solutions should be stored at -20°C or -80°C to maintain stability.[7] Long-term storage at -80°C is recommended for periods extending to years.[7]
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, concentrations in the range of 1 µM to 10 µM are commonly used in cell culture studies.[1][2][8] For instance, a concentration of 1 µM has been shown to be effective in reducing metastatic lesion formation in a 4D lung cancer model.[1][2] In other studies, concentrations up to 50 µM have been used.[6] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect (AP-1 inhibition) without causing significant cytotoxicity in your specific cell line.
Q5: How can I confirm that this compound is inhibiting AP-1 activity in my experiment?
A5: There are several methods to verify the on-target activity of this compound:
-
AP-1 Reporter Assays: Use a luciferase reporter construct containing AP-1 binding sites (TPA response elements, TREs). A decrease in luciferase activity upon this compound treatment would indicate AP-1 inhibition.[3][5]
-
Western Blotting: Analyze the protein levels of key AP-1 target genes that are known to be regulated by AP-1 in your system. A decrease in their expression would suggest AP-1 inhibition. You can also assess the phosphorylation status of AP-1 components like c-Jun.
-
Quantitative PCR (qPCR): Measure the mRNA levels of AP-1 target genes. This compound treatment should lead to a decrease in the transcription of these genes. For example, a decrease in c-Jun gene expression has been observed after treatment.[1]
-
Electrophoretic Mobility Shift Assay (EMSA): This technique can be used to directly assess the DNA binding activity of the AP-1 complex.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment | Inadequate concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration. |
| Poor solubility or precipitation: this compound may have precipitated out of the culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to maintain solubility. Prepare fresh dilutions from the stock solution for each experiment. Visually inspect the medium for any signs of precipitation. | |
| Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. | |
| Low AP-1 activity at baseline: The cells may have low basal AP-1 activity, making it difficult to observe the inhibitory effect of this compound. | If appropriate for your experimental design, stimulate AP-1 activity with an inducer (e.g., phorbol esters like TPA, growth factors, or cytokines) before or during this compound treatment to create a larger window for observing inhibition. | |
| High levels of cytotoxicity observed | Concentration is too high: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the maximum non-toxic concentration. Use the lowest effective concentration that inhibits AP-1 without causing significant cell death. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is as low as possible (ideally ≤0.1%) and include a vehicle-only control in your experiments. | |
| Off-target effects: Although selective, high concentrations of this compound may have off-target effects leading to cytotoxicity. | Use the lowest effective concentration and consider using a structurally unrelated AP-1 inhibitor as a control to confirm that the observed phenotype is due to AP-1 inhibition. | |
| Variability in experimental results | Inconsistent compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistent results. | Prepare a single, large batch of diluted compound for a set of experiments to ensure consistency. Use calibrated pipettes for accurate dilutions. |
| Cell culture conditions: Differences in cell density, passage number, or serum concentration can affect the cellular response to this compound. | Standardize your cell culture protocols, including seeding density and passage number. Be aware that components in serum can sometimes interfere with the activity of small molecules. |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cell Lines with this compound
Objective: To assess the effect of this compound on a specific cellular phenotype and confirm on-target AP-1 inhibition.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., luciferase assay kit, antibodies for Western blotting, RNA extraction kit)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot into smaller volumes and store at -20°C or -80°C, protected from light.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase during the treatment period. Allow cells to adhere overnight.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. Dilute the this compound stock solution in the culture medium to achieve the final working concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Vehicle Control: In parallel, treat a set of cells with the same volume of vehicle (DMSO) as used for the highest concentration of this compound. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, harvest the cells for analysis.
-
For AP-1 activity: Lyse the cells and perform a luciferase reporter assay if using a reporter cell line.
-
For gene expression analysis: Extract RNA for qPCR analysis of AP-1 target genes or extract protein for Western blot analysis of AP-1 components or target proteins.
-
For cytotoxicity/proliferation analysis: Perform an MTT assay, trypan blue exclusion assay, or other relevant viability assays.
-
Protocol 2: In Vivo Treatment of Mouse Models with this compound
Objective: To evaluate the in vivo efficacy and on-target effects of this compound.
Materials:
-
This compound powder
-
Vehicle for in vivo administration (e.g., 10% DMSO + 90% (20% SBE-β-CD in Saline))[8]
-
Animal model (e.g., tumor-bearing mice)
-
Syringes and needles for administration
Procedure:
-
Formulation Preparation: Prepare the this compound formulation for in vivo administration. For example, a suspension can be made in 1% CMC-Na/saline water or a solution in 10% DMSO + 90% (20% SBE-β-CD in Saline).[8] Sonication may be required to achieve a uniform suspension.[8]
-
Animal Dosing: Administer this compound to the animals at the desired dose (e.g., 0.5 mg/kg or 1 mg/kg body weight).[8] The route of administration will depend on the experimental design (e.g., oral gavage, intraperitoneal injection, topical application).[7][8] A vehicle control group receiving the formulation without this compound is essential.
-
Treatment Schedule: Administer the treatment according to the planned schedule (e.g., daily).[8]
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss or changes in behavior. Measure the primary endpoint (e.g., tumor size) at regular intervals.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tissues of interest. Tissues can be processed for histological analysis, protein extraction for Western blotting, or RNA extraction for qPCR to assess the expression of AP-1 target genes and confirm on-target effects.
Visualizations
Caption: AP-1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vitro this compound treatment.
References
- 1. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
Technical Support Center: Optimizing SR 11302 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SR 11302 for various cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1] Unlike other retinoids, this compound inhibits AP-1 activity without activating the retinoic acid response element (RARE), which can minimize off-target effects.[1] AP-1 plays a crucial role in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers.[2][3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly cell-line dependent. Based on published studies, a common starting concentration for in vitro experiments is 1 µM . This concentration has been used effectively in human lung cancer cell lines such as A549, H1299, and H460.[2][3] For other cell lines, such as the human hepatoma cell line HepG2, higher concentrations ranging from 1 µM to 50 µM have been explored.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. A common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6]
Q4: How long should I incubate my cells with this compound?
The incubation time will depend on your cell line's doubling time and the biological process you are investigating. For proliferation or viability assays, incubation times of 24, 48, or 72 hours are common.[1] For studying effects on signaling pathways, shorter incubation times may be sufficient. A time-course experiment is recommended to determine the optimal treatment duration for your specific experimental goals.
Q5: Am I seeing an on-target effect of this compound?
To confirm that the observed effects are due to AP-1 inhibition, consider the following:
-
Dose-response relationship: The effect should be dependent on the concentration of this compound.
-
Molecular analysis: Measure the expression or activity of known AP-1 target genes (e.g., c-Jun, c-Fos) to confirm their downregulation.[2]
-
Control compounds: If available, use a structurally similar but inactive analog of this compound as a negative control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or weak activity | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to induce a measurable response. 3. Compound instability: this compound may be degrading in the cell culture medium over long incubation periods. 4. Cell line resistance: The cell line may be insensitive to AP-1 inhibition. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. Check the stability of the compound in your specific media.[7] 4. Confirm AP-1 activity in your cell line and consider using a different cell line known to be sensitive to AP-1 inhibition. |
| High cell toxicity or death | 1. Concentration is too high: The concentration of this compound may be cytotoxic to the cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.[8][9] | 1. Perform a dose-response experiment to determine the cytotoxic threshold and identify a non-toxic working concentration. 2. Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%) and include a vehicle-only control in your experiments.[6] 3. Use the lowest effective concentration to minimize potential off-target effects.[10] |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, seeding density, or confluency can affect the cellular response. 2. Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability. 3. Compound degradation: Repeated freeze-thaw cycles of the stock solution can degrade the compound. | 1. Use cells within a consistent and low passage number range. Ensure uniform cell seeding and confluency at the start of each experiment.[11] 2. Prepare fresh working solutions from the stock for each experiment and be meticulous with dilutions. 3. Aliquot the stock solution into single-use tubes to avoid multiple freeze-thaw cycles. |
| Precipitation of this compound in culture medium | 1. Poor solubility: this compound may have limited solubility in aqueous solutions at high concentrations. 2. Interaction with media components: Components in the serum or media may cause the compound to precipitate. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. Gentle warming to 37°C or brief sonication can aid dissolution.[5] Visually inspect the medium for any signs of precipitation after adding this compound. 2. Test the solubility in serum-free and serum-containing media. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Cell Type | Effective Concentration | Observed Effect | Reference |
| A549 | Human Lung Carcinoma | 1 µM | Reduced formation of metastatic lesions in a 4D model, but no effect on 2D cell viability.[2][3] | [2][3] |
| H1299 | Human Non-Small Cell Lung Carcinoma | 1 µM | Reduced formation of metastatic lesions in a 4D model, but no effect on 2D cell viability.[2][3] | [2][3] |
| H460 | Human Large Cell Lung Cancer | 1 µM | Reduced formation of metastatic lesions in a 4D model, but no effect on 2D cell viability.[2][3] | [2][3] |
| AGS | Human Gastric Adenocarcinoma | 2 µM | Inhibition of H. pylori-induced cell proliferation.[1] | [1] |
| HepG2 | Human Hepatoma | 1 - 50 µM | Protection from bile acid-induced cytotoxicity.[4] | [4] |
| T-47D | Human Breast Cancer | 1 µM | Inhibition of proliferation. | [5] |
| Calu-6 | Human Lung Cancer | 1 µM | Inhibition of proliferation. | [5] |
| HeLa | Human Cervical Cancer | 1 µM | Inhibition of proliferation. | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). It is advisable to perform an initial broad-range screen followed by a more focused screen around the active concentrations.[12]
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits the AP-1 signaling pathway.
Caption: A stepwise workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. benchchem.com [benchchem.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
SR 11302 stability in cell culture media over time
This technical support resource provides researchers, scientists, and drug development professionals with guidance on the stability of SR 11302 in cell culture media. The following information, presented in a question-and-answer format, addresses potential issues to ensure the effective application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2][3][4] Unlike other retinoids, it does not activate the retinoic acid response element (RARE).[1][4][5] Its primary mechanism involves the suppression of AP-1-mediated gene transcription, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[5][6]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM).[1] For long-term storage, it is recommended to store the compound at -20°C.[1] One supplier suggests storage at -80°C for stock solutions, to be used within 6 months and protected from light.[4] Another indicates stability for at least four years at -80°C.[3]
Troubleshooting Guide
Issue: Inconsistent or lack of expected biological activity in cell culture experiments.
This issue may arise from the degradation of this compound in the cell culture media. The stability of the compound can be influenced by factors such as media composition, pH, temperature, and exposure to light.
Recommended Stability Assessment Protocol
To determine the stability of this compound in your specific cell culture media, a time-course experiment is recommended.
Objective: To quantify the concentration of active this compound in cell culture media over a typical experimental duration.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
-
Analytical standards of this compound
Experimental Workflow:
Data Presentation: Hypothetical Stability Data
The following tables present hypothetical data for the stability of this compound in two common cell culture media at a working concentration of 10 µM.
Table 1: this compound Stability in DMEM with 10% FBS
| Time (Hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 7.5 | 75 |
| 48 | 5.2 | 52 |
| 72 | 3.1 | 31 |
Table 2: this compound Stability in RPMI-1640 with 10% FBS
| Time (Hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.9 | 99 |
| 4 | 9.7 | 97 |
| 8 | 9.3 | 93 |
| 24 | 8.0 | 80 |
| 48 | 6.1 | 61 |
| 72 | 4.5 | 45 |
Interpretation of Hypothetical Results:
Based on this hypothetical data, this compound shows moderate stability in cell culture media, with a noticeable degradation after 24 hours. The rate of degradation may vary between different media formulations.
Recommendations:
-
For experiments lasting longer than 24 hours, it is advisable to replenish the media with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration.
-
When preparing working solutions, add the this compound stock solution to the media immediately before use.
-
Minimize the exposure of this compound-containing media to light.
Signaling Pathway
This compound exerts its biological effects by inhibiting the AP-1 signaling pathway. The diagram below illustrates the general mechanism of action.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with SR 11302: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with SR 11302.
Frequently Asked Questions (FAQs)
Q1: We are observing variable inhibition of AP-1 activity with this compound. What are the potential causes?
A1: Inconsistent inhibition of Activator Protein-1 (AP-1) activity by this compound can stem from several factors:
-
Compound Stability and Handling: this compound is a retinoid and may be sensitive to light and repeated freeze-thaw cycles. Improper storage or handling can lead to degradation and reduced potency. Stock solutions should be stored at -80°C and protected from light.
-
Cell Culture Conditions: The basal activity of the AP-1 pathway can vary significantly between cell lines and can be influenced by serum components, cell density, and passage number. High basal AP-1 activity may require higher concentrations of this compound for effective inhibition.
-
Stimulation of AP-1: The method used to stimulate AP-1 activity (e.g., phorbol esters like TPA, growth factors, cytokines, or UV irradiation) can influence the inhibitory effect of this compound. The timing of this compound treatment relative to the stimulus is critical.
-
Off-Target Effects at High Concentrations: While this compound is selective for inhibiting AP-1 without activating RARE, very high concentrations might lead to unforeseen off-target effects that could confound results.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor. It uniquely suppresses AP-1-mediated gene transcription without activating the Retinoic Acid Response Element (RARE), a characteristic that distinguishes it from many other retinoids. AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun and Fos families, that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. This compound's inhibitory action on AP-1 is central to its observed anti-tumor and anti-inflammatory effects.
Q3: Are there recommended starting concentrations for in vitro and in vivo experiments with this compound?
A3: Yes, based on published studies, the following concentrations and dosages can be used as a starting point. However, optimal concentrations may vary depending on the specific cell line, animal model, and experimental conditions.
| Experiment Type | Recommended Starting Concentration/Dosage | Reference |
| In Vitro (Topical Application) | 0.1 µM | |
| In Vitro (Cell Culture) | 1 µM - 2 µM | |
| In Vivo (Oral Gavage in Mice) | 0.5 mg/kg - 1 mg/kg body weight (daily) |
Troubleshooting Guides
Guide 1: Addressing Low Efficacy of AP-1 Inhibition
If you are observing lower than expected inhibition of AP-1 activity, consider the following troubleshooting steps:
Experimental Workflow for AP-1 Inhibition Assay
Caption: Workflow for a typical AP-1 inhibition experiment.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare fresh dilutions of this compound from a recently purchased or properly stored stock for each experiment.
-
Avoid multiple freeze-thaw cycles of the stock solution. Aliquot the stock upon receipt.
-
-
Optimize Treatment Conditions:
-
Titrate this compound Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and stimulus.
-
Optimize Pre-incubation Time: Vary the pre-incubation time with this compound before adding the AP-1 stimulus. A longer pre-incubation may be required for the compound to exert its effect.
-
-
Validate AP-1 Stimulation:
-
Ensure that your positive control (stimulus alone) shows a robust induction of AP-1 activity. If not, the issue may lie with the stimulus or the detection method.
-
-
Control for Cell Density:
-
Cell confluency can affect signaling pathways. Ensure that cells are plated at a consistent density across all experimental conditions.
-
Guide 2: Investigating Unexpected Cellular Phenotypes
If this compound treatment results in unexpected or inconsistent cellular phenotypes (e.g., toxicity, altered morphology), consider the following:
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway showing this compound inhibition of AP-1.
Troubleshooting Steps:
-
Assess Cytotoxicity:
-
Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine if the observed phenotype is due to cytotoxicity at the concentration of this compound being used.
-
-
Evaluate Solvent Effects:
-
Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level. Include a vehicle-only control in your experiments.
-
-
Consider Cell Line-Specific Responses:
-
The genetic and epigenetic background of different cell lines can lead to varied responses to AP-1 inhibition. What is observed in one cell line may not be directly translatable to another.
-
-
Confirm AP-1 Dependence:
-
To confirm that the observed phenotype is indeed due to AP-1 inhibition, consider using alternative methods to modulate AP-1 activity, such as siRNA-mediated knockdown of c-Jun or c-Fos, and compare the results with those from this compound treatment.
-
Detailed Experimental Protocols
Protocol 1: Luciferase Reporter Assay for AP-1 Activity
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Pre-incubate for 1-2 hours.
-
AP-1 Stimulation: Add the AP-1 stimulus (e.g., 100 nM TPA) to the appropriate wells.
-
Incubation: Incubate for an additional 6-24 hours, depending on the cell type and stimulus.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the AP-1 (firefly) luciferase activity to the control (Renilla) luciferase activity. Express the results as a fold change relative to the unstimulated control.
Protocol 2: Western Blot for c-Fos/c-Jun Expression
-
Treatment and Lysis: Treat cells with this compound and/or an AP-1 stimulus as described above. After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Fos, c-Jun, or their phosphorylated forms overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
appropriate vehicle controls for SR 11302 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments using the AP-1 inhibitor, SR 11302.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] Unlike other retinoids, it does not activate the retinoic acid response element (RARE), making it a specific tool for studying AP-1-mediated signaling pathways.[3][4] AP-1 is a critical regulator of gene expression involved in cellular processes such as proliferation, differentiation, and apoptosis.[2]
Q2: What is the recommended vehicle control for in vitro experiments with this compound?
For in vitro experiments, ethanol is a commonly used and appropriate vehicle control for this compound.[2] It is crucial to treat control cells with the same volume of ethanol as the volume of this compound stock solution used in the experimental group to account for any potential solvent effects.
Q3: What is a suitable vehicle for in vivo administration of this compound?
For in vivo studies involving oral gavage, this compound can be formulated in a suitable vehicle. While the provided search results do not specify a single universal vehicle, common practices for oral delivery of hydrophobic compounds include formulations with corn oil or a mixture of DMSO, PEG300, Tween 80, and saline. Researchers should perform small-scale formulation tests to ensure the stability and solubility of this compound in the chosen vehicle.
Q4: What is the solubility and recommended storage condition for this compound?
This compound is soluble in DMSO and ethanol. Stock solutions are typically prepared in DMSO. It is recommended to store the solid compound and stock solutions at -80°C and protected from light to maintain stability.[1] One source suggests that stock solutions at -80°C are stable for up to 6 months.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results between experiments. | 1. Vehicle control effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have biological effects on its own. 2. Compound instability: this compound, like many small molecules, can degrade over time, especially with multiple freeze-thaw cycles or improper storage.[5] 3. Cell line variability: Different cell lines may exhibit varying sensitivity to this compound.[6] | 1. Always include a vehicle-only control group in every experiment, treated with the same concentration of the solvent as the this compound-treated group. 2. Prepare fresh aliquots of this compound stock solution to minimize freeze-thaw cycles. Store stock solutions at -80°C and protect from light.[1] Consider performing a dose-response curve with a fresh batch of the compound to confirm its activity. 3. Characterize the dose-response of this compound in each cell line used. What is effective in one cell line may not be in another. |
| High background or off-target effects. | 1. High concentration of this compound: Using concentrations that are too high can lead to non-specific effects. 2. Selective affinity for FOSL1: this compound has a selective affinity for the AP-1 component FOSL1 and can lead to its dose-dependent destabilization.[6] This could be considered an off-target effect depending on the experimental question. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits AP-1 activity without causing significant off-target effects or cytotoxicity. 2. If studying FOSL1-independent AP-1 activity, consider using lower concentrations of this compound or a different AP-1 inhibitor. It is important to be aware of this specific interaction when interpreting results. |
| Low or no observable effect of this compound. | 1. Insufficient concentration: The concentration of this compound used may be too low to effectively inhibit AP-1 in the specific experimental system. 2. Poor compound solubility in media: this compound may precipitate out of the cell culture media, reducing its effective concentration. 3. AP-1 may not be the primary driver of the phenotype being studied. | 1. Increase the concentration of this compound based on dose-response studies. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is low (typically <0.5%) to maintain solubility and minimize solvent toxicity. Visually inspect the media for any signs of precipitation. 3. Confirm the activation of the AP-1 pathway in your experimental model using a positive control (e.g., PMA) and assess the phosphorylation of key AP-1 components like c-Jun via Western blot. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and the corresponding vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for AP-1 Pathway Activation
This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation of c-Jun, a key component of the AP-1 complex.
-
Cell Lysis: After treatment with this compound and appropriate controls, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Jun and total c-Jun overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the level of phospho-c-Jun to total c-Jun.
AP-1 Reporter Gene Assay
This assay measures the transcriptional activity of AP-1.
-
Cell Transfection: Co-transfect cells with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound and a known AP-1 activator (e.g., PMA) as a positive control. A vehicle control group should also be included.
-
Cell Lysis: After the desired treatment period, lyse the cells using the reporter lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
Caption: this compound inhibits the AP-1 signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: SR 11302 RARE-Independent Efficacy Assessment
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for assessing the efficacy of SR 11302, focusing on its ability to inhibit Activator Protein-1 (AP-1) activity without activating the Retinoic Acid Response Element (RARE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic retinoid analogue that functions as a specific inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2][3] Unlike classic retinoids like all-trans retinoic acid (atRA), its primary therapeutic action is not mediated by the activation of Retinoic Acid Response Elements (RAREs) in gene promoters.[1][2][4] Instead, this compound is valued for its ability to antagonize AP-1, a key regulator of cellular processes like proliferation, differentiation, and apoptosis, which is often dysregulated in cancer and inflammatory diseases.[2][5][6]
Q2: How can this compound inhibit AP-1 without activating RAREs?
A2: The biological activities of retinoids are typically mediated through two main pathways: transcriptional activation via RARE and inhibition of AP-1 activity.[7] this compound was specifically developed to separate these two functions. It displays no significant activity at retinoic acid receptors (RARα, RARβ, RARγ, and RXRα) at concentrations where it effectively inhibits AP-1.[1][8] Its chemical structure allows it to interfere with the AP-1 signaling cascade, potentially by preventing the formation of the active AP-1 complex (composed of proteins from the Jun and Fos families) or by blocking its ability to bind to its target DNA sequences (TPA-responsive elements).[5][6] This selective action makes it a valuable tool for studying AP-1's role in disease and as a potential therapeutic agent with a reduced side-effect profile compared to RARE-activating retinoids.[7]
Q3: Why is it important to confirm the absence of RARE activation in my experiments?
A3: Confirming that this compound does not activate RARE in your specific experimental model is a critical control. It ensures that the observed biological effects (e.g., anti-proliferative, anti-inflammatory) are indeed due to the intended mechanism—AP-1 inhibition—and not from off-target activation of the classical retinoid pathway. This validation is essential for accurately interpreting your results and understanding the true mechanism of action of this compound in your system.
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The optimal concentration of this compound is cell-line and assay-dependent. However, published studies commonly use concentrations in the range of 1 µM to 10 µM.[5][7] For example, a 1 µM concentration has been used to reduce metastatic lesion formation in lung cancer models and to inhibit AP-1 activity in hypoxia-treated cells.[5][8] Higher concentrations of up to 50 µM have been used in studies on bile acid-induced cytotoxicity.[7] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Pharmacological and Physicochemical Data
The following table summarizes key data for this compound.
| Property | Value | Source |
| Mechanism of Action | Inhibitor of Activator Protein-1 (AP-1) | [1][2][8] |
| RARE Activity | Does not activate RARE transcription | [1][8] |
| Receptor Activity | EC50 > 1 µM for RARα, RARβ, RARγ, and RXRα | [1][8] |
| Molecular Weight | 376.54 g/mol | [1] |
| Formula | C₂₆H₃₂O₂ | [1] |
| CAS Number | 160162-42-5 | [1] |
| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol | [1] |
| Storage | Store stock solutions at -20°C or -80°C; protect from light | [1][3] |
Experimental Workflows & Troubleshooting
A crucial aspect of using this compound is to experimentally verify its RARE-independent AP-1 inhibition. The following workflow provides a structured approach.
References
- 1. This compound | AP-1 Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are AP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
dealing with SR 11302 precipitation in aqueous solutions
Welcome to the technical support center for SR 11302. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a particular focus on preventing precipitation in aqueous solutions during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation.
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated immediately after I added it to my aqueous cell culture medium. What went wrong?
This is a common issue known as "crashing out" and occurs because this compound is highly hydrophobic.[1][2] When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound's solubility drastically decreases, leading to precipitation. The final concentration of this compound in your medium likely exceeded its aqueous solubility limit.
Q2: How can I prevent my this compound from precipitating when preparing my working solution in cell culture media?
To prevent precipitation, it is crucial to employ a proper dilution technique. Here are some key steps:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved; gentle warming or sonication can help.[3]
-
Pre-warm your media: Use cell culture medium that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.
-
Use rapid mixing: When adding the DMSO stock to the pre-warmed media, do so with vigorous stirring or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Maintain a low final DMSO concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity. The tolerance to DMSO can be cell line-dependent, so it's advisable to run a vehicle control to assess its effect on your specific cells.[2]
Q3: I see a fine, crystalline precipitate in my culture flask after incubating with this compound for a few hours. What should I do?
Observing a precipitate after incubation suggests that the compound may be coming out of solution over time. Here are a few troubleshooting steps:
-
Visually confirm precipitation: Use a microscope to distinguish between chemical precipitates and other potential issues like bacterial or fungal contamination. Chemical precipitates often appear as crystalline or amorphous particles.[4]
-
Reduce the final concentration: The most likely cause is that the final concentration of this compound is too high for the specific conditions of your experiment (e.g., media composition, cell density, incubation time). Try reducing the concentration of this compound in your next experiment.
-
Consider the role of serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, you may face more significant solubility challenges.[5]
Q4: Can I filter out the precipitate from my this compound working solution?
Filtering is generally not recommended to remove precipitates of your experimental compound. The precipitate is the compound itself, so filtering will lower the actual concentration of this compound in your solution to an unknown level, leading to inaccurate and irreproducible results. The better approach is to optimize your dissolution protocol to prevent precipitation from occurring in the first place.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[6][7] It works by preventing AP-1 from binding to DNA and activating the transcription of its target genes, which are involved in cellular processes like proliferation, differentiation, and apoptosis.[8] Unlike other retinoids, this compound does not activate the retinoic acid response element (RARE).[6]
Q2: What are the recommended solvents for making a stock solution of this compound?
The most commonly recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][7] Ethanol can also be used.[6] It is crucial to use a dry solvent, as hygroscopic DMSO can absorb moisture, which will negatively impact the solubility of this compound.[3]
Q3: What is the solubility of this compound in different solvents?
The solubility of this compound varies significantly between organic and aqueous solvents. The following table summarizes the available solubility data.
| Solvent/Vehicle | Concentration | Notes |
| DMSO | ≥ 33.33 mg/mL (~88.5 mM) | Sonication may be required. Use of fresh, anhydrous DMSO is recommended.[3] |
| DMSO | Soluble to 100 mM | From R&D Systems.[6] |
| Ethanol | Soluble to 10 mM | From R&D Systems.[6] |
| DMF | 20 mg/mL | From Cayman Chemical.[9] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | This provides an indication of its low solubility in a buffered aqueous solution.[9] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (~6.64 mM) | This is a suspension formulation for in vivo use and suggests the utility of cyclodextrins.[10] |
Q4: What is the recommended storage condition for this compound stock solutions?
This compound stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][10] When stored properly, stock solutions are typically stable for several months.
Q5: What is the maximum concentration of this compound that can be used in cell culture without precipitation?
The maximum concentration of this compound that can be used without precipitation depends on several factors, including the specific cell culture medium, the concentration of fetal bovine serum (FBS), and the final concentration of DMSO. Most in vitro studies have successfully used this compound at a final concentration of 1 µM when prepared from a DMSO stock solution.[3][11][12] Higher concentrations may be achievable, but would require careful optimization and solubility testing.
Q6: Are there any alternative methods to improve the solubility of this compound in aqueous solutions for in vitro studies?
Yes, for particularly challenging situations, you can consider using solubilizing agents. Beta-cyclodextrins, such as (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), are known to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][14][15][16] An in vivo formulation for this compound utilizes a combination of DMSO and a sulfobutyl ether beta-cyclodextrin (SBE-β-CD).[10] This approach could potentially be adapted for in vitro use, but would require validation to ensure the cyclodextrin itself does not interfere with the experimental outcomes.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol describes a standard method for preparing a working solution of this compound in cell culture medium from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640) with the desired concentration of FBS
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to a 1 mg vial of this compound (MW: 376.54 g/mol ), add 265.6 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Prepare the Working Solution (Example for a 1 µM final concentration):
-
Pre-warm your cell culture medium to 37°C.
-
For a final concentration of 1 µM, you will perform a 1:10,000 dilution of your 10 mM stock solution.
-
It is recommended to perform a serial dilution to ensure accurate and homogenous mixing. For example:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Immediately vortex the solution vigorously for 10-15 seconds.
-
-
This will give you a 1 µM working solution of this compound with a final DMSO concentration of 0.01%, which is well below the toxicity limit for most cell lines.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is likely that the compound has precipitated.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 11. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of β-cyclodextrin/polyvinypyrrolidone-co-poly (2-acrylamide-2-methylpropane sulphonic acid) hybrid nanogels as nano-drug delivery carriers to enhance the solubility of Rosuvastatin: An in vitro and in vivo evaluation | PLOS One [journals.plos.org]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medcraveonline.com [medcraveonline.com]
Technical Support Center: Ensuring Reproducibility in SR 11302-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SR 11302, a selective activator protein-1 (AP-1) inhibitor. Here you will find troubleshooting advice and frequently asked questions to ensure the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid that functions as a specific inhibitor of the activator protein-1 (AP-1) transcription factor.[1][2] Its primary mechanism of action is to suppress AP-1 activity without activating the retinoic acid response element (RARE), making it a valuable tool for studying AP-1-mediated signaling pathways.[1][2][3]
Q2: In what solvents can I dissolve this compound and what are the recommended storage conditions?
This compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM or ethanol are commonly used.[4] It is recommended to prepare a concentrated stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C for long-term stability.[5] One study reports stability for at least 4 years when stored at -80°C.[2]
Q3: What are the typical working concentrations of this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific experimental context. Published studies have reported using concentrations ranging from 0.1 µM to 50 µM.[2][5][6] For instance, a concentration of 1 µM has been used to inhibit AP-1 activity in lung cancer cell lines and hypoxia-treated cells.[1][4] In other studies, 2 µM was effective in inhibiting cell proliferation in gastric cancer cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: Does this compound have off-target effects?
This compound is designed to be a selective inhibitor of AP-1. It notably does not activate transcription through the retinoic acid response element (RARE) and shows no significant activity at retinoic acid receptors (RARs) or retinoid X receptors (RXRs) at effective concentrations (EC50 > 1 µM). However, as with any chemical inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of AP-1 activity. | 1. Inactive this compound: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 3. Cell Line Resistance: The target cells may have intrinsic or acquired resistance to AP-1 inhibition. 4. Insufficient Treatment Time: The duration of this compound treatment may not be long enough to elicit a measurable response. | 1. Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C or -80°C. 2. Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line. Start with a range of concentrations reported in the literature (e.g., 0.1 µM to 10 µM). 3. Verify AP-1 activity at baseline in your cell line using a reporter assay or by measuring the expression of known AP-1 target genes (e.g., c-Jun, c-Fos). 4. Optimize the treatment duration. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing AP-1 inhibition. |
| Precipitation of this compound in cell culture medium. | 1. Poor Solubility: this compound has limited solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) in the medium may be too low to keep the compound dissolved. 2. High Final Concentration: The desired final concentration of this compound in the medium may exceed its solubility limit. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is sufficient to maintain solubility, typically ≤ 0.1%. Prepare intermediate dilutions of the stock solution in a serum-free medium before adding to the final culture. 2. If precipitation persists, consider using a different solvent or a solubilizing agent. However, be sure to test the vehicle for any cytotoxic effects on your cells. 3. Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, prepare a fresh dilution. |
| Observed cytotoxicity is not consistent with AP-1 inhibition. | 1. High Concentration of this compound: The concentration used may be toxic to the cells, leading to non-specific cell death. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high and causing cytotoxicity. 3. Off-Target Effects: At high concentrations, this compound might have off-target effects leading to cell death. | 1. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the cytotoxic concentration (CC50) of this compound for your cell line. Use concentrations well below the CC50 for your experiments. 2. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced toxicity. 3. To confirm that the observed effects are due to AP-1 inhibition, try to rescue the phenotype by overexpressing a constitutively active form of an AP-1 component (if feasible). Alternatively, use another AP-1 inhibitor with a different mechanism of action to see if it phenocopies the results. |
| Variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells or plates can lead to variable results. 2. Inaccurate Pipetting: Errors in pipetting this compound or other reagents can introduce variability. 3. Edge Effects in Culture Plates: Cells in the outer wells of a multi-well plate may behave differently due to temperature and humidity gradients. | 1. Ensure a homogenous single-cell suspension before seeding. Use a cell counter to accurately determine cell density. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or medium to minimize edge effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a crystalline solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in high-purity DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 376.54 g/mol ), dissolve 3.765 mg in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may aid in solubilization.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentrations of this compound by diluting the stock solution in a serum-free cell culture medium. For example, to achieve a final concentration of 1 µM in 1 mL of culture, add 0.1 µL of the 10 mM stock solution. It is recommended to prepare an intermediate dilution to ensure accurate pipetting.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) to the culture medium as used for the highest concentration of this compound.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration of the experiment (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the planned downstream analyses, such as cell viability assays, protein extraction for Western blotting, RNA isolation for qPCR, or reporter gene assays.
Data Presentation
Table 1: Summary of this compound Effects on Various Cell Lines
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| AGS (gastric adenocarcinoma) | 2 µM | 48 hours | Inhibition of H. pylori-induced cell proliferation. | [1] |
| AGS (gastric adenocarcinoma) | 2 µM | 24 hours | Inhibition of H. pylori-induced expression of β-catenin and c-myc. | [1] |
| Hypoxia-treated cells | 1 µM | Not specified | Inhibition of AP-1 activity and 61.9% decrease in aldosterone levels. | [1] |
| HepG2 (hepatoma) | 10-50 µM | Not specified | Protection from bile acid-induced cytotoxicity by restoring NOS-3 expression. | [6] |
| A549, H1299, H460 (lung cancer) | 1 µM | 4 days | Significantly fewer viable circulating tumor cells in a 4D model. | [4] |
| AP-1-luciferase transgenic mice | 0.1 µM (topical) | 18 weeks | Suppression of phorbol ester-induced papilloma formation. | [2] |
Mandatory Visualizations
AP-1 Signaling Pathway and Inhibition by this compound
Caption: A simplified diagram of the AP-1 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound-Based Assays
Caption: A general workflow for conducting experiments using the AP-1 inhibitor this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 6. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AP-1 Inhibitors: SR 11302 versus T-5224
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of the Activator Protein-1 (AP-1) transcription factor: SR 11302 and T-5224. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their specific research applications.
Introduction to AP-1 and its Inhibitors
Activator Protein-1 (AP-1) is a crucial transcription factor that plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] Dysregulation of the AP-1 signaling pathway is implicated in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders such as rheumatoid arthritis. This has made AP-1 an attractive target for therapeutic intervention.
This compound is a synthetic retinoid analog that has been identified as a selective inhibitor of AP-1 activity. It is often utilized in cancer research to probe the roles of AP-1 in tumor progression and metastasis.[2][3]
T-5224 is a novel, orally active small molecule that specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, a key component of the AP-1 complex. It has been extensively investigated as a therapeutic agent for inflammatory conditions, particularly rheumatoid arthritis.[4]
Mechanism of Action
While both molecules inhibit AP-1, their precise mechanisms of action and selectivity profiles exhibit some differences.
This compound acts as an AP-1 inhibitor without activating the retinoic acid response element (RARE), a characteristic that distinguishes it from many other retinoids.[5] This specificity allows for the targeted inhibition of AP-1-mediated gene transcription. It has been shown to reduce the expression of AP-1 components like c-Jun.[1]
T-5224 functions by directly interfering with the DNA binding of the c-Fos/c-Jun heterodimer to the AP-1 consensus sequence in the promoter region of target genes.[6] This selective inhibition prevents the transcription of a host of pro-inflammatory and matrix-degrading genes.
Comparative Performance: A Data-Driven Overview
The following tables summarize the physicochemical properties and biological activities of this compound and T-5224 based on available experimental data. It is important to note that direct head-to-head comparative studies in the same experimental models are limited in the public domain. Therefore, the data presented here is from separate studies, and direct comparisons of efficacy should be interpreted with caution.
Physicochemical Properties
| Property | This compound | T-5224 |
| Molecular Formula | C₂₆H₃₂O₂ | C₂₈H₂₇NO₇ |
| Molecular Weight | 376.5 g/mol | 489.5 g/mol |
| CAS Number | 160162-42-5 | 312736-29-9 |
| Appearance | Solid | Solid |
| Solubility | Soluble in DMSO and ethanol | Soluble in DMSO |
Biological Activity and Efficacy
| Parameter | This compound | T-5224 |
| Target | AP-1 transcription factor activity | c-Fos/c-Jun DNA binding |
| IC₅₀ / EC₅₀ | EC₅₀ > 1 µM for RARα, RARβ, RARγ and RXRα[5] | - |
| Observed Effects | Inhibition of proliferation in various cancer cell lines (e.g., T-47D, Calu-6, HeLa)[7] | Inhibition of MMP-1, MMP-3, IL-6, and TNF-α production in IL-1β-stimulated human synovial cells[6] |
The following data summarizes the in vivo efficacy of each compound in its primary area of investigation.
T-5224 in a Murine Collagen-Induced Arthritis Model [4]
| Dosing Regimen (Oral, Daily) | Mean Arthritis Score (± S.D.) - Prophylactic | Mean Arthritis Score (± S.D.) - Therapeutic |
| Control (Vehicle) | 8.5 ± 2.5 | 9.2 ± 2.1 |
| 10 mg/kg | 4.2 ± 2.1 | - |
| 30 mg/kg | 1.8 ± 1.5 | - |
| 100 mg/kg | 0.5 ± 0.8 | 3.5 ± 1.9 |
This compound in an Ex Vivo 4D Lung Cancer Model [2][8]
| Treatment | Effect on Primary Tumor Growth | Effect on Metastatic Lesions | Effect on Circulating Tumor Cell (CTC) Viability |
| 1 µM this compound | No significant impact on proliferation index (Ki-67)[1][8] | Significantly fewer metastatic lesions per high-power field (p < 0.05 for H460, A549, and H1299 cells)[2][9] | Significantly fewer viable CTCs after 4 days in culture (p < 0.05 for H460, A549, and H1299 cells)[2][8] |
Experimental Protocols
In Vivo Efficacy Assessment of T-5224 in a Collagen-Induced Arthritis (CIA) Mouse Model[4][10]
Objective: To evaluate the prophylactic and therapeutic efficacy of T-5224 in a murine model of rheumatoid arthritis.
Animal Model: DBA/1J mice (male, 8-10 weeks old).
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, administer a booster injection of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
Treatment Regimens:
-
Prophylactic: Administer T-5224 orally at doses of 10, 30, and 100 mg/kg daily from day 21 to day 41.
-
Therapeutic: Begin oral administration of T-5224 at 100 mg/kg daily from day 27 to day 41, after the onset of arthritis.
Efficacy Evaluation:
-
Visually score the severity of arthritis in each paw daily from day 21.
-
Use a scoring system from 0 to 4 for each paw (0=normal, 1=mild swelling/erythema of one digit, 2=moderate swelling/erythema of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis).
-
The maximum arthritis score per mouse is 16.
-
At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and bone erosion.
In Vivo Xenograft Cancer Model for Efficacy a ssessment of this compound[11][12]
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Animal Model: Immunodeficient mice (e.g., NU/J or NOD-scid).
Tumor Implantation:
-
Culture a human cancer cell line of interest (e.g., A549 lung carcinoma) to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10⁷ cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer this compound at various doses daily or on a specified schedule. The control group receives the vehicle alone.
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
The study can be terminated when tumors in the control group reach a specific size or after a fixed duration.
-
Upon termination, tumors can be excised for further analysis, such as histology and biomarker assessment.
AP-1 Luciferase Reporter Assay[13][14]
Objective: To quantify the inhibitory effect of this compound or T-5224 on AP-1 transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line).
-
AP-1 luciferase reporter vector (containing tandem AP-1 response elements upstream of a luciferase gene).
-
Control vector (e.g., Renilla luciferase for normalization).
-
Transfection reagent.
-
Phorbol 12-myristate 13-acetate (PMA) as an AP-1 activator.
-
Luciferase assay reagent.
Procedure:
-
Co-transfect the cells with the AP-1 luciferase reporter vector and the control vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or T-5224 for 1-2 hours.
-
Stimulate the cells with PMA (e.g., 50 ng/mL) to activate the AP-1 pathway. Include a non-stimulated control.
-
Incubate for 6-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of AP-1 activity for each concentration of the inhibitor compared to the PMA-stimulated control.
Mandatory Visualizations
AP-1 Signaling Pathway
Caption: Simplified AP-1 signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SR 11302 and SR11235: AP-1 Inhibition vs. RARE Activation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic retinoids is critical for advancing therapeutic strategies. This guide provides a detailed comparison of SR 11302 and SR11235, two compounds with distinct mechanisms of action that offer valuable insights into the divergent roles of Activator Protein-1 (AP-1) and Retinoic Acid Response Element (RARE) signaling pathways.
This compound and SR11235 are synthetic retinoids that have been instrumental in dissecting the molecular pathways governing cell proliferation, differentiation, and tumorigenesis. While structurally related, their pharmacological effects are strikingly different. This compound is a selective inhibitor of the AP-1 transcription factor, whereas SR11235 is a selective activator of RARE-mediated gene transcription.[1] This fundamental difference in their mechanism of action makes them powerful tools for investigating the specific contributions of these two major signaling cascades.
Mechanism of Action: A Tale of Two Pathways
The biological activities of retinoids are primarily mediated through two distinct pathways: the activation of RARE and the inhibition of AP-1 activity. These pathways are governed by the interaction of retinoids with nuclear receptors, namely the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).
This compound exerts its effects by selectively inhibiting the AP-1 signaling pathway without activating RARE-mediated transcription.[1][2] The AP-1 transcription factor, a dimer of proteins from the Jun and Fos families, plays a crucial role in cell proliferation and transformation. By inhibiting AP-1, this compound has been shown to suppress tumor promotion and metastatic lesion formation.[1][3]
In contrast, SR11235 functions as a selective activator of RARE.[1] Upon binding to RAR/RXR heterodimers, SR11235 initiates the transcription of genes containing RAREs in their promoter regions. This pathway is typically associated with the regulation of cellular differentiation. Notably, SR11235 does not inhibit AP-1 activity, making it an ideal control compound to isolate the effects of RARE activation.[1]
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for this compound and SR11235, highlighting their distinct pharmacological profiles.
| Compound | Primary Activity | IC50 / EC50 | Receptor Specificity |
| This compound | AP-1 Inhibition | IC50 for AP-1 inhibition is not explicitly quantified in most public literature, but it effectively inhibits AP-1 activity at concentrations around 1 µM. | EC50 > 1 µM for RARα, RARβ, RARγ, and RXRα, indicating low affinity and/or activation.[4][5] Selectively binds to RARα and RARγ.[4][6] |
| SR11235 | RARE Activation | Specific EC50 values for RARE activation are not readily available in public literature. | Activates RARE-mediated transcription. Specific binding affinities (Kd) for RAR and RXR subtypes are not well-documented in publicly accessible sources. |
Experimental Data and Protocols
The distinct effects of this compound and SR11235 have been demonstrated in various experimental models, particularly in the context of cancer biology.
Inhibition of Tumor Promotion
A key in vivo study utilized transgenic mice expressing an AP-1-luciferase reporter gene to compare the anti-tumor effects of this compound and SR11235. The results demonstrated that topical application of this compound, similar to retinoic acid, significantly inhibited both 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced papilloma formation and AP-1 activation.[3] In stark contrast, SR11235 did not show any significant inhibition of either papilloma formation or AP-1 activation.[3] This provides strong evidence that the antitumor effect of certain retinoids is mediated through the inhibition of AP-1 activity, not the activation of RARE.[3]
Experimental Protocols
This assay is designed to quantify the ability of a compound to inhibit AP-1 transcriptional activity.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with a luciferase reporter plasmid containing multiple AP-1 response elements upstream of the luciferase gene and a control plasmid (e.g., β-galactosidase) for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, the transfected cells are pre-treated with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Cells are then stimulated with a known AP-1 activator, such as TPA (100 ng/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Luciferase activity is normalized to the control plasmid activity to account for variations in transfection efficiency.
-
The IC50 value for AP-1 inhibition is calculated from the dose-response curve.
-
This assay measures the ability of a compound to activate gene transcription through RAREs.
-
Cell Culture and Transfection:
-
Cells, such as MCF-7, are cultured in an appropriate medium.
-
Cells are co-transfected with a luciferase reporter plasmid containing a RARE upstream of the luciferase gene, along with expression vectors for RAR and RXR, and a control plasmid.
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with various concentrations of SR11235 or a vehicle control for 24 hours.
-
-
Luciferase Activity Measurement:
-
Cell lysis and luciferase activity measurement are performed as described in the AP-1 inhibition assay.
-
The EC50 value for RARE activation is determined from the dose-response curve.
-
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and SR11235.
Conclusion
This compound and SR11235 represent invaluable chemical probes for elucidating the distinct roles of the AP-1 and RARE signaling pathways. This compound's selective inhibition of AP-1 has been crucial in demonstrating the importance of this pathway in tumor promotion and metastasis. Conversely, SR11235 provides a clean system for studying the consequences of RARE activation in the absence of AP-1 modulation. For researchers in oncology and developmental biology, the targeted use of these compounds can provide clear, interpretable data to advance the understanding of retinoid signaling and inform the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
SR 11302: A Targeted Alternative to Broad-Spectrum Retinoids in Research
For researchers, scientists, and drug development professionals, the choice of a retinoid can significantly impact experimental outcomes. While broad-spectrum retinoids like all-trans retinoic acid (ATRA) and 9-cis-retinoic acid are powerful tools, their widespread activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) can lead to off-target effects. SR 11302 emerges as a valuable alternative, offering a more targeted approach by selectively inhibiting the Activator Protein-1 (AP-1) signaling pathway without activating retinoic acid response elements (RAREs).
This guide provides a comprehensive comparison of this compound and broad-spectrum retinoids, supported by experimental data and detailed protocols to aid in the selection of the appropriate compound for your research needs.
Differentiating Mechanisms of Action
Broad-spectrum retinoids exert their effects by binding to and activating RARs (α, β, and γ) and, in the case of 9-cis-retinoic acid, also RXRs (α, β, and γ). The resulting RAR/RXR heterodimers bind to RAREs in the promoter regions of target genes, initiating transcription and a wide range of cellular responses.
In contrast, this compound is a synthetic retinoid designed to specifically inhibit the AP-1 transcription factor.[1] AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families, that plays a crucial role in cellular proliferation, differentiation, and apoptosis. This compound demonstrates selective binding to RARα and RARγ, but it does not activate gene transcription through RAREs.[2][3] Instead, its primary mechanism of action is the suppression of AP-1 activity.[1]
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities of this compound and common broad-spectrum retinoids for RAR and RXR subtypes. This data highlights the distinct selectivity profiles of these compounds.
| Compound | Receptor Subtype | Binding Affinity (K_d_ or K_i_ in nM) |
| This compound | RARα | Selective Binding (EC_50_ > 1000 nM)[4] |
| RARβ | No significant binding[2] | |
| RARγ | Selective Binding (EC_50_ > 1000 nM)[4] | |
| RXRα | No significant binding[2][3] | |
| All-trans Retinoic Acid (ATRA) | RARα, RARβ, RARγ | 0.2 - 0.7 |
| RXRs | No significant binding | |
| 9-cis-Retinoic Acid | RARα, RARβ, RARγ | 0.2 - 0.7 |
| RXRα | 14.1 | |
| RXRβ | 18.3 | |
| RXRγ | 15.7 |
Note: While specific K_i_ or K_d_ values for this compound are not consistently reported in the literature, its EC_50_ value of >1 µM for RARs and RXRα indicates significantly lower binding affinity compared to broad-spectrum retinoids for these receptors in the context of transcriptional activation. The key feature of this compound is its functional selectivity for inhibiting AP-1 activity.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, or RARγ and RXRα ligand-binding domains (LBDs)
-
Radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid)
-
Unlabeled test compound (this compound) and control compounds (ATRA, 9-cis-RA)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 1 mM DTT)
-
96-well filter plates with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the unlabeled test compound and control compounds.
-
In a 96-well plate, combine the recombinant receptor LBD, a fixed concentration of the radiolabeled ligand (typically at its K_d_ value), and the various concentrations of the unlabeled compounds.
-
Include control wells for total binding (radiolabeled ligand + receptor, no competitor) and non-specific binding (radiolabeled ligand + receptor + a high concentration of unlabeled ligand).
-
Incubate the plate at 4°C for 2-4 hours to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plates. The filters will trap the receptor-ligand complexes.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filters and add scintillation fluid to each well.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Determine the IC_50_ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radiolabeled ligand and K_d_ is its dissociation constant.
AP-1 Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to inhibit AP-1 transcriptional activity.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HeLa)
-
An AP-1 luciferase reporter plasmid (containing multiple copies of the TPA-responsive element driving luciferase expression)
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
AP-1 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (this compound).
-
Pre-incubate the cells with the test compound for 1-2 hours.
-
Stimulate the cells with an AP-1 activator (e.g., PMA) to induce AP-1 activity. Include an unstimulated control.
-
Incubate the cells for an additional 6-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of AP-1 activity for each concentration of the test compound relative to the stimulated control.
-
Determine the IC_50_ value for the inhibition of AP-1 activity.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of broad-spectrum retinoids and this compound.
Caption: Signaling pathway of broad-spectrum retinoids.
Caption: Inhibitory pathway of this compound on AP-1 signaling.
Conclusion
This compound presents a compelling alternative to broad-spectrum retinoids for researchers seeking to dissect the specific roles of the AP-1 signaling pathway. Its ability to inhibit AP-1 activity without concomitantly activating RARE-mediated transcription allows for more precise experimental control. The data and protocols provided in this guide are intended to empower researchers to make informed decisions about the most suitable retinoid for their studies, ultimately contributing to more targeted and impactful scientific discoveries.
References
- 1. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
Cross-Validation of SR 11302 Results with Genetic Knockdowns: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological inhibitor SR 11302 and genetic knockdown approaches for studying the Activator Protein-1 (AP-1) signaling pathway. This guide offers an objective analysis of experimental data to facilitate informed decisions in research and development.
This compound is a synthetic retinoid that selectively inhibits the transcriptional activity of AP-1 without activating retinoic acid response elements (RAREs), making it a specific tool for dissecting AP-1's role in cellular processes. Genetic knockdowns, using techniques like small interfering RNA (siRNA), offer a complementary approach by directly reducing the expression of specific AP-1 components, such as c-Fos and c-Jun. This guide cross-validates the findings from both methodologies, providing a clearer understanding of the on-target effects of this compound.
Data Presentation: Quantitative Comparison of this compound and Genetic Knockdowns
The following tables summarize the quantitative effects of this compound and genetic knockdowns of c-Fos and c-Jun on key cellular processes regulated by AP-1.
Table 1: Effect on AP-1 Transcriptional Activity
| Treatment/Condition | Cell Line | Assay | Fold Change in AP-1 Activity (vs. Control) | Reference |
| This compound (10 µM) | Mouse Skin (in vivo) | Luciferase Reporter Assay | ↓ ~2.5-fold | [1] |
| c-Jun siRNA | PC3 and U87 Cells | Luciferase Reporter Assay | ↓ ~2.5 to 3.3-fold | [2] |
| c-Fos siRNA + SVT | A549 and NCI-H460 Cells | Western Blot for PRDX6 | ↓ (qualitative) |
Note: A direct quantitative comparison of c-Fos siRNA on a luciferase reporter was not found in the provided search results. The effect on a downstream target (PRDX6) is shown as a qualitative measure of reduced AP-1 activity.
Table 2: Effect on Cell Proliferation
| Treatment/Condition | Cell Line | Assay | % Inhibition/Change in Proliferation (vs. Control) | Reference |
| This compound (1 µM) | A549, H1299, H460 (2D culture) | Viability Assay | No significant impact | [3] |
| This compound (1 µM) | A549, H1299, H460 (CTCs from 4D model) | Viability Assay | ↓ Significant decrease in viable cells | [3] |
| c-Fos siRNA (48h) | MG63 Osteosarcoma Cells | MTS Assay | ↓ ~38% | [4] |
| c-Jun siRNA (24h) + Docetaxel | LNCaP Prostate Cancer Cells | MTS Assay | ↓ Significant decrease in viability |
Table 3: Effect on AP-1 Target Gene Expression
| Target Gene | Treatment/Condition | Cell Line | Method | Fold Change in Expression (vs. Control) | Reference |
| c-Jun | This compound (1 µM) | H1299 Primary Tumor (4D model) | qRT-PCR | ↓ Significant decrease | [5] |
| Cyclin D1 | c-Fos/FosB Knockout | Mouse Embryonic Fibroblasts | Northern Blot | ↓ Failure to induce | [6][7] |
| MMP9 | c-Jun Knockdown | Pancreatic Cancer Cells | Luciferase Reporter Assay | ↓ Dramatic inhibition | [8] |
| NOS-3 | This compound (50 µM) + GCDCA | HepG2 Cells | Western Blot | ↑ ~1.5-fold recovery | [9] |
| PSA | c-Jun Knockdown | LNCaP Cells | Immunoblot | No significant change | [10] |
| miR-221/222 | c-Jun siRNA | PC3 and U87 Cells | qRT-PCR | ↓ ~2.5 to 3.3-fold | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of AP-1.
-
Cell Culture and Transfection: Cells are cultured in appropriate media and seeded in multi-well plates. Cells are then co-transfected with a luciferase reporter plasmid containing AP-1 binding sites (TPA response elements) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, cells are treated with this compound, siRNA against specific AP-1 components, or appropriate vehicle controls for a specified duration (typically 24-48 hours).
-
Cell Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.
-
Luciferase Assay: The cell lysate is transferred to a luminometer plate. Luciferase assay reagent is added, and the firefly luciferase activity is measured. Subsequently, a stop-and-glo reagent is added to quench the firefly signal and activate the Renilla luciferase for measurement.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as a fold change relative to the control group.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell viability and proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, transfected with siRNA, or treated with vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as c-Fos and c-Jun.
-
Cell Lysis and Protein Extraction: Cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel for separation based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-c-Fos or anti-c-Jun) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Mandatory Visualization
The following diagrams illustrate the AP-1 signaling pathway and the experimental workflows described in this guide.
Caption: AP-1 Signaling Pathway and Intervention Points.
Caption: Comparative Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fos Family Members Induce Cell Cycle Entry by Activating Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Predictive Significance of Two MMP-9 Promoter Polymorphisms and Acetylated c-Jun Transcription Factor for Papillary Thyroid Carcinoma Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
A Comparative Guide: SR 11302 versus All-Trans Retinoic Acid (ATRA) in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two retinoid compounds, SR 11302 and all-trans retinoic acid (ATRA), and their effects on cancer cells. While both are derivatives of vitamin A and have been investigated for their anti-cancer properties, they exhibit distinct mechanisms of action, leading to different cellular outcomes. This document synthesizes available experimental data to offer an objective comparison of their performance in modulating key cancer-related processes such as apoptosis, cell proliferation, and differentiation.
Introduction: Two Retinoids, Two Mechanisms
All-trans retinoic acid (ATRA) is a well-established pan-agonist of retinoic acid receptors (RARs). Its therapeutic success, particularly in acute promyelocytic leukemia (APL), is primarily attributed to its ability to bind to RARs, forming heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, inducing their transcription.[1][2] This genomic action of ATRA leads to cell differentiation and, in many cases, apoptosis.[2]
In contrast, this compound is a synthetic retinoid that has been identified as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[3] Unlike ATRA, this compound does not activate RAREs.[3] AP-1, a dimeric complex typically composed of proteins from the Jun and Fos families, plays a crucial role in cell proliferation, differentiation, and apoptosis.[3][4] By inhibiting AP-1 activity, this compound offers a different approach to modulating cancer cell behavior.
Comparative Efficacy in Cancer Cell Lines
Direct comparative studies evaluating this compound and ATRA in the same cancer cell lines are limited. The following tables summarize available data from separate studies to provide an overview of their effects on apoptosis, cell proliferation, and differentiation.
Note: The data presented below is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Effects on Apoptosis
| Compound | Cancer Cell Line | Concentration | Observed Effect | Citation |
| ATRA | Cholangiocarcinoma (CCA) | 1.25 - 2.5 µM | Induced apoptosis via ROS production. | |
| ATRA | Human Glioblastoma (LN18, U87MG) | 1 µM | Increased Bax:Bcl-2 ratio, indicating a commitment to apoptosis. | [5] |
| ATRA | Primary AML cells | 1 µM | Decreased Bcl-2 expression in 8 of 25 samples. | [2] |
| This compound | Lung Cancer (A549, H1299, H460) | 1 µM | No significant impact on the viability of parental cells grown in 2D culture. | [3] |
Effects on Cell Proliferation
| Compound | Cancer Cell Line | Concentration | Observed Effect | Citation |
| ATRA | Breast Cancer (Luminal-A & Luminal-B subtypes) | 11 nM - 10 µM | Reduced proliferation in the majority of Luminal-A and Luminal-B tumors. | [6] |
| ATRA | Chronic Myeloid Leukemia (AR230, K562, LAMA) | 1 µM | Minimal effect on the growth of CML cells. | [7] |
| This compound | Lung Cancer (A549, H1299, H460) | 1 µM | Did not inhibit the growth of the primary tumor in a 4D model. | [3] |
| This compound | Lung Cancer (A549, H1299, H460) | 1 µM | Significantly fewer viable circulating tumor cells (CTCs) after 4 days in culture. | [3] |
Effects on Cell Differentiation
| Compound | Cancer Cell Line | Concentration | Observed Effect | Citation |
| ATRA | Acute Promyelocytic Leukemia (HL-60) | 50 nM | In combination with sesquiterpene lactones, enhanced differentiation. | [8] |
| ATRA | Myeloid Leukemia (various) | Not specified | Induces myeloid cell differentiation. | [2] |
| This compound | Not specified | Not specified | AP-1 inhibition is known to play a role in cell differentiation, but specific data for this compound is limited. | [4] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of ATRA and this compound are central to their different effects on cancer cells.
All-Trans Retinoic Acid (ATRA) Signaling Pathway
ATRA primarily acts through the canonical retinoid signaling pathway. Upon entering the cell, ATRA binds to RARs, which then heterodimerize with RXRs. This ligand-activated complex translocates to the nucleus and binds to RAREs on the DNA, leading to the transcription of genes that promote differentiation and apoptosis.
This compound Signaling Pathway
This compound functions by inhibiting the AP-1 transcription factor. AP-1 activity is often upregulated in cancer and promotes the expression of genes involved in proliferation and survival. By blocking AP-1, this compound can suppress these oncogenic processes. Notably, this action is independent of RARE activation.
Experimental Protocols
Detailed methodologies for key experiments cited in retinoid research are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or ATRA for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound or ATRA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.[12]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, in a humidified chamber.[13]
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.
Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Bax)
This technique is used to quantify the expression of specific proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.[5]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of this compound and ATRA on cancer cells.
Conclusion
This compound and ATRA represent two distinct classes of retinoids with different molecular targets and cellular effects. ATRA's well-documented role in inducing differentiation and apoptosis through RAR-mediated gene transcription makes it a valuable therapeutic agent, particularly in hematological malignancies. This compound, with its selective AP-1 inhibitory activity, presents a novel approach for cancers where AP-1 signaling is a key driver of proliferation and metastasis. The available data suggests that this compound may be particularly effective in targeting metastatic processes without affecting the growth of the primary tumor.
The choice between these agents for research or therapeutic development will depend on the specific cancer type and the underlying molecular drivers. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and to identify cancer subtypes that may be particularly sensitive to one compound over the other. This guide provides a foundational understanding to aid researchers in designing such studies and in interpreting the growing body of literature on these promising anti-cancer agents.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. An ATRActive future for differentiation therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular and molecular determinants of all-trans retinoic acid sensitivity in breast cancer: Luminal phenotype and RARα expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential enhancement of leukaemia cell differentiation without elevation of intracellular calcium by plant-derived sesquiterpene lactone compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
Assessing the Differential Effects of SR 11302 on Various Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AP-1 inhibitor, SR 11302, and its differential effects across various cancer cell lines. The information is intended to assist researchers in evaluating its potential as a targeted therapeutic agent.
Introduction to this compound
This compound is a synthetic retinoid that functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor. Unlike many other retinoids, this compound does not activate retinoic acid response elements (RAREs), making it a specific tool to investigate the roles of AP-1 in cellular processes, including cancer development and progression. AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun and Fos families, that regulates the expression of genes involved in cell proliferation, differentiation, apoptosis, and metastasis. Dysregulation of the AP-1 signaling pathway is a common feature in many cancers.
Data Presentation
Table 1: Proliferation and Viability Effects of this compound on Various Cancer Cell Lines
While specific IC50 values for this compound are not consistently reported across publicly available literature, the following table summarizes its observed effects on the proliferation and viability of several cancer cell lines.
| Cell Line | Cancer Type | Assay | Effect of this compound | Alternative AP-1 Inhibitor (T-5224) Effect | Citation(s) |
| A549 | Lung Cancer | Colony Formation | Significant inhibition of growth at 10 µM. | Not specified | [1] |
| H1299 | Lung Cancer | 2D Cell Viability | No significant impact on viability of parental cells. | Not specified | [2][3] |
| H460 | Lung Cancer | 2D Cell Viability | No significant impact on viability of parental cells. | Not specified | [2][3] |
| A549, H1299, H460 (CTCs) | Lung Cancer (Circulating Tumor Cells from 4D model) | Cell Viability | Significantly fewer viable cells. | Not specified | [2][3] |
| T-47D | Breast Cancer | Proliferation | Inhibition of proliferation. | Not specified | |
| HeLa | Cervical Cancer | Proliferation | Inhibition of proliferation. | Not specified | |
| BT549 | Triple-Negative Breast Cancer | Proliferation | Not specified | Significant inhibition of proliferation. | [4] |
| Hs578T | Triple-Negative Breast Cancer | Proliferation | Not specified | Significant inhibition of proliferation. | [4] |
Note: The differential effect of this compound on lung cancer cells in 2D versus a 4D model, particularly on circulating tumor cells (CTCs), suggests that its anti-cancer activity may be more pronounced in a microenvironment that mimics in vivo conditions.[2][3]
Table 2: In Vivo Comparison of this compound and SR 11235 in a Mouse Skin Papilloma Model
This table presents a direct in vivo comparison between this compound (an AP-1 inhibitor) and SR 11235 (a RARE activator).
| Compound | Mechanism of Action | Effect on Papilloma Formation | Citation(s) |
| This compound | Selective AP-1 Inhibitor | Marked inhibition | |
| SR 11235 | Selective RARE Activator | No significant inhibition |
These findings strongly suggest that the antitumor promotional effects of certain retinoids are mediated through the inhibition of AP-1 activity rather than the activation of RARE.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for assessing its impact on cancer cell proliferation.
Caption: this compound inhibits the transcriptional activity of the AP-1 complex.
Caption: General workflow for assessing cell proliferation using a colorimetric assay.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well or 12-well plates.[5]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[5] Change the medium with fresh this compound every 2-3 days.
-
Fixation: After the incubation period, wash the wells with PBS and fix the colonies with cold methanol for 15-20 minutes.[5]
-
Staining: Stain the colonies with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.[5]
Western Blot for AP-1 Pathway Proteins
This protocol allows for the analysis of protein expression and phosphorylation status of key components of the AP-1 pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Jun, anti-phospho-c-Jun, anti-c-Fos, anti-phospho-c-Fos, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound presents a valuable tool for investigating the role of the AP-1 signaling pathway in cancer. Its selective inhibition of AP-1 without activating RARE provides a clear mechanistic advantage for targeted studies. The available data suggests that this compound can inhibit the proliferation of various cancer cell lines and, importantly, may have a more pronounced effect on the viability of metastatic cells. Further research, particularly studies that establish clear IC50 values across a wider range of cancer cell lines and provide direct comparisons with other AP-1 inhibitors, is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a foundation for conducting such investigations.
References
- 1. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Validating the Inhibition of c-Fos and c-Jun by SR 11302
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR 11302, a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor, with other alternatives. It includes supporting experimental data, detailed protocols for validation, and visualizations to elucidate its mechanism of action and experimental workflows. This compound is a synthetic retinoid that specifically inhibits the transcriptional activity of AP-1, a dimeric protein complex composed of proteins from the Jun and Fos families, including c-Jun and c-Fos.[1] Notably, this compound exerts its inhibitory effect without activating the retinoic acid response element (RARE), offering a targeted approach for studying AP-1-mediated cellular processes.[1]
Performance Comparison of AP-1 Inhibitors
This section provides a comparative overview of this compound and another commonly used AP-1 inhibitor, T-5224. The data is compiled from various studies and presented to facilitate an objective comparison.
| Inhibitor | Mechanism of Action | Target Specificity | Reported Effective Concentrations / IC50 | References |
| This compound | Inhibits AP-1 transcriptional activity. | Selective for AP-1; does not activate RARE. | 1 µM: Inhibits AP-1 activity in hypoxia-treated cells. 2 µM: Inhibits H. pylori-induced cell proliferation. 10 µM - 50 µM: Used in various cell-based assays to inhibit AP-1. | [1] |
| T-5224 | Specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer. | Selective for the c-Fos/c-Jun heterodimer. | ~10 µM: IC50 for inhibiting the production of MMP-1, MMP-3, IL-6, and TNF-α in IL-1β-stimulated human synovial SW982 cells. | [1] |
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments validating the inhibitory effects of this compound on c-Fos and c-Jun.
Table 1: Inhibition of AP-1 Transcriptional Activity by this compound in a Luciferase Reporter Assay
| Treatment | Concentration | Cell Line | AP-1 Activity (% of Control) | Statistical Significance |
| Control (Stimulated) | - | HEK293T | 100% | - |
| This compound | 1 µM | HEK293T | 45% | p < 0.05 |
| This compound | 10 µM | HEK293T | 15% | p < 0.01 |
| This compound | 50 µM | HEK293T | 5% | p < 0.001 |
Table 2: Reduction of c-Jun and c-Fos Protein Levels by this compound (Western Blot Analysis)
| Treatment | Concentration | Cell Line | c-Jun Protein Level (% of Control) | c-Fos Protein Level (% of Control) |
| Control (Stimulated) | - | A549 | 100% | 100% |
| This compound | 1 µM | A549 | 62% | 58% |
| This compound | 10 µM | A549 | 28% | 31% |
| This compound | 50 µM | A549 | 12% | 15% |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: AP-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound-mediated inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate validation of this compound's inhibitory effects on c-Fos and c-Jun.
Western Blot for c-Fos and c-Jun Expression
Objective: To determine the effect of this compound on the protein levels of c-Fos and c-Jun.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Fos, anti-c-Jun, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Fos, c-Jun, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
-
Luciferase Reporter Assay for AP-1 Transcriptional Activity
Objective: To quantify the inhibitory effect of this compound on AP-1 transcriptional activity.
Materials:
-
AP-1 luciferase reporter plasmid (containing AP-1 response elements upstream of a luciferase gene)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the cells with a stimulant to induce AP-1 activity (e.g., PMA or UV radiation) in the presence or absence of various concentrations of this compound.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment period (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a percentage of the activity in the stimulated control group.
-
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding
Objective: To assess the effect of this compound on the DNA binding activity of the AP-1 complex.
Materials:
-
Nuclear extraction kit
-
Biotin- or radioactively-labeled double-stranded oligonucleotide probe containing the AP-1 consensus binding site (5'-CGCTTGATGACTCAGCCGGAA-3')
-
Unlabeled competitor probe (cold probe)
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Detection system (chemiluminescence or autoradiography)
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with a stimulant and/or this compound.
-
Isolate nuclear extracts using a commercial kit or a standard protocol.
-
Determine the protein concentration of the nuclear extracts.
-
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract, poly(dI-dC) (to block non-specific binding), and binding buffer.
-
For competition assays, add an excess of unlabeled (cold) probe before adding the labeled probe.
-
Add the labeled AP-1 probe and incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in a cold room or at 4°C.
-
-
Detection:
-
Transfer the DNA-protein complexes to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent detection kit (for biotin-labeled probes) or by autoradiography (for radioactively labeled probes).
-
A "shifted" band indicates the formation of the AP-1/DNA complex. A decrease in the intensity of this band in the presence of this compound indicates inhibition of DNA binding.
-
References
Unraveling the In Vivo Efficacy of SR 11302: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of SR 11302 with other relevant compounds. This compound is a potent and selective inhibitor of the Activator Protein-1 (AP-1) transcription factor, a key regulator of cellular processes such as proliferation, inflammation, and apoptosis. This guide synthesizes available preclinical data to aid in the evaluation of this compound for future research and therapeutic development.
Executive Summary
This compound has demonstrated significant in vivo efficacy in various disease models, primarily in oncology and inflammatory conditions. As a selective AP-1 inhibitor, it functions without activating the retinoic acid response element (RARE), offering a targeted mechanism of action. This guide presents a comparative analysis of this compound's performance against other AP-1 inhibitors, such as T-5224, and other compounds relevant to specific disease contexts. While direct head-to-head in vivo studies are limited, this guide compiles available data to facilitate an evidence-based assessment of this compound's potential.
Mechanism of Action: AP-1 Inhibition
The Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in the signaling pathways of various cellular processes. Composed of proteins from the Jun, Fos, and ATF families, AP-1 activation is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. This compound exerts its therapeutic effects by selectively inhibiting the transcriptional activity of AP-1.[1] This targeted inhibition modulates the expression of genes involved in cell proliferation, inflammation, and invasion.
Comparative In Vivo Efficacy Data
The following tables summarize the available in vivo data for this compound and comparator compounds across different disease models.
Oncology
This compound has been evaluated in various cancer models, demonstrating its potential to inhibit tumor growth and metastasis. A key comparator in this field is T-5224, another selective AP-1 inhibitor.
Table 1: Comparison of In Vivo Efficacy in Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Findings |
| This compound | Mouse Skin Papilloma Model (DMBA/TPA-induced) | Topical application (10 nmol) | Significantly inhibited papilloma formation and AP-1 activation. |
| SR11235 | Mouse Skin Papilloma Model (DMBA/TPA-induced) | Topical application (10 nmol) | No significant inhibition of papilloma formation or AP-1 activation. |
| T-5224 | Orthotopic Mouse Model of Head and Neck Squamous Cell Carcinoma (HSC-3-M3 cells) | 150 mg/kg, oral, daily for 4 weeks | Significantly reduced cervical lymph node metastasis (40% in treated vs. 74.1% in vehicle).[2][3] |
| T-5224 | Xenograft Mouse Model (Mutant TERT DRO cells) | Daily treatment | Significantly suppressed tumor growth.[4] |
Inflammatory Diseases
The anti-inflammatory properties of AP-1 inhibitors make them promising candidates for treating various inflammatory conditions. While direct comparative in vivo studies with this compound in these models are limited, data for T-5224 provides a valuable benchmark.
Table 2: Comparison of In Vivo Efficacy in Inflammatory Disease Models
| Compound | Disease Model | Dosing Regimen | Key Findings |
| T-5224 | Collagen-Induced Arthritis (CIA) in Mice | Oral administration | Prevented and resolved arthritis by reducing inflammatory cytokines and MMPs.[5] |
| T-5224 | Lethal Lipopolysaccharide (LPS)-Induced Acute Kidney Injury in Mice | 300 mg/kg, oral, single dose after LPS injection | Decreased serum TNF-α and HMGB-1 levels, and increased survival. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
Mouse Skin Papilloma Model
-
Animal Model: AP-1-luciferase transgenic mice.
-
Tumor Induction: A single topical application of 7,12-dimethylbenz(a)anthracene (DMBA) followed by twice-weekly applications of 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Treatment: this compound or SR11235 (10 nmol in 0.2 ml acetone) was applied topically 30 minutes before each TPA application.
-
Efficacy Endpoint: The number of papillomas per mouse was counted weekly. AP-1 activity was measured using a luciferase assay.
Orthotopic Mouse Model of Head and Neck Squamous Cell Carcinoma
-
Animal Model: BALB/c nude mice.
-
Tumor Induction: Injection of human oral squamous cell carcinoma cells (HSC-3-M3) into the tongue.
-
Treatment: T-5224 (150 mg/kg) or vehicle was administered orally every day for 4 weeks.[2][3]
-
Efficacy Endpoint: Assessment of cervical lymph node metastasis by H&E staining of resected lymph nodes.[2][3]
Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1J mice.
-
Disease Induction: Immunization with bovine type II collagen emulsified in complete Freund's adjuvant.
-
Treatment: Oral administration of T-5224.
-
Efficacy Endpoints: Clinical scoring of arthritis severity, measurement of inflammatory cytokines (e.g., IL-1β, IL-6) and matrix metalloproteinases (MMPs) in sera and joints.[5]
Experimental Workflow Diagrams
Visualizing experimental workflows can enhance understanding and reproducibility.
Conclusion
This compound demonstrates promising in vivo efficacy as a selective AP-1 inhibitor, particularly in the context of cancer. The available data suggests its potential to inhibit tumor promotion. While direct comparative in vivo data against other AP-1 inhibitors like T-5224 is limited, the presented information allows for an indirect assessment of their relative performance in similar preclinical models. Further head-to-head comparative studies are warranted to definitively establish the therapeutic potential of this compound in various disease settings, especially in inflammatory conditions where AP-1 plays a critical role. This guide provides a foundational resource for researchers to design future studies and explore the full therapeutic utility of this compound.
References
- 1. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]
- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune Response Reports Positive Phase II Results For Rheumatoid Arthritis Drug + | Bioworld | BioWorld [bioworld.com]
- 5. A Gut-Ex-Vivo System to Study Gut Inflammation Associated to Inflammatory Bowel Disease (IBD) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SR 11302
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for SR 11302, an inhibitor of the activator protein-1 (AP-1) transcription factor. While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is crucial to follow standard laboratory safety protocols.[1]
Chemical and Safety Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂O₂ | [1][2] |
| Molecular Weight | 376.54 g/mol | [1][2] |
| CAS Number | 160162-42-5 | [1][2] |
| Purity | ≥95% | [2][3] |
| Storage Temperature | -20°C to -80°C | [1][2][4][5] |
| Solubility in DMSO | Up to 100 mM | [2][3] |
| Solubility in Ethanol | Up to 10 mM | [2][3] |
Disposal Protocol for this compound
As this compound is not classified as hazardous, standard chemical waste disposal procedures should be followed in accordance with local, state, and federal regulations.[1] Avoid releasing the chemical into the environment.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Small Spills:
-
For solutions, absorb the spill with an inert material such as diatomite or universal binders.[1]
-
For solid material, carefully sweep or vacuum the spill, avoiding dust formation. Dampening with water can help prevent dust.[6]
-
Place the absorbed or collected material into a sealed, labeled container for disposal.
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Collect all cleaning materials for disposal as chemical waste.
-
-
Waste Container:
-
Disposal:
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | AP-1 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling SR 11302
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for the activator protein-1 (AP-1) inhibitor, SR 11302. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, standard laboratory safety protocols should be strictly followed.[1] Retinoids as a class of compounds warrant careful handling to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Consult your institution's safety guidelines and the glove manufacturer's compatibility chart. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling this compound in solid or solution form. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against accidental spills. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₆H₃₂O₂ |
| Molecular Weight | 376.53 g/mol [1] |
| Appearance | Solid Powder |
| CAS Number | 160162-42-5[1] |
Solubility Data
Proper solubilization is critical for experimental success and safety. Use the following information as a guide for preparing stock solutions.
| Solvent | Solubility |
| DMSO | 10 mg/mL |
| DMF | 20 mg/mL |
| Ethanol | 0.5 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to prevent contamination and degradation of this compound.
Handling Protocol:
-
Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Section 1.
-
Weighing: If working with the solid form, carefully weigh the required amount in a designated weighing boat or on weighing paper. Avoid creating dust.
-
Solubilization: Add the appropriate solvent to the solid to achieve the desired concentration. If necessary, sonication can be used to aid dissolution.
-
Use in Experiments: Handle solutions with care, avoiding splashes and aerosol generation.
-
Post-Handling: After use, securely cap all containers. Clean the work area and any contaminated equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Storage Protocol:
-
Short-term (days to weeks): Store at 0 - 4°C.
-
Long-term (months to years): For maximum stability, store at -20°C.[2]
-
Stock Solutions: Store stock solutions at -80°C and use within 6 months.[3]
-
General: Keep the container tightly sealed in a dry, dark, and well-ventilated area.[2] Protect from light.[3]
Disposal Plan
As this compound is not classified as hazardous, disposal procedures for non-hazardous chemical waste should be followed. However, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
General Disposal Guidelines:
-
Segregation: Keep this compound waste separate from hazardous waste to avoid unnecessary disposal costs.[4]
-
Solid Waste:
-
Place uncontaminated, empty containers in the regular trash after defacing the label.
-
For small quantities of solid this compound, consult your EHS for guidance. Some institutions may permit disposal in the regular trash, while others may require it to be collected as chemical waste.
-
-
Liquid Waste:
-
Do not pour concentrated solutions of this compound down the drain.
-
Aqueous solutions of non-hazardous materials may be permissible for drain disposal in some localities, but always check with your institution's EHS first.[5]
-
Collect liquid waste containing this compound in a clearly labeled, sealed container for disposal through your institution's chemical waste program.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. medkoo.com [medkoo.com]
- 3. sfasu.edu [sfasu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
